EB-47
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N9O6 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |
InChI Key |
DDFLFKTXUWPNMV-UAKAABGRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Synonyms |
5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |
Origin of Product |
United States |
Foundational & Exploratory
EB-47's Mechanism of Action in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of EB-47, a non-clinical poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, in the context of DNA repair. This compound offers a unique paradigm in PARP inhibition, moving beyond simple catalytic inhibition to induce a potent "trapping" of PARP1 at sites of DNA damage. This guide will delve into the allosteric modulation responsible for this effect, present the quantitative data supporting this mechanism, and provide an overview of the key experimental protocols used in its characterization.
Introduction: PARP1 Inhibition and the Unique Role of this compound
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR), acting as a first responder to single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] These PAR chains serve as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[2]
PARP inhibitors (PARPi) have emerged as a significant class of anti-cancer therapeutics, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2] While all PARPi bind to the catalytic site of PARP1 to prevent PAR synthesis, they exhibit a range of potencies in killing cancer cells. This variation is largely attributed to their differential ability to "trap" PARP1 on DNA.[2] this compound is a potent, albeit non-clinical, PARP1 inhibitor that exemplifies this trapping mechanism through a distinct allosteric effect.[2][3]
The Core Mechanism: Allosteric Pro-Retention of PARP1
The primary mechanism of action of this compound is the induction of a pro-retention allostery in PARP1.[3] Unlike some clinical PARP inhibitors that may even facilitate the release of PARP1 from DNA, this compound actively enhances its retention.[3] This process can be broken down into the following steps:
-
Binding to the Catalytic Domain: Like other PARP inhibitors, this compound binds to the nicotinamide adenine dinucleotide (NAD+) binding pocket within the catalytic domain of PARP1.[2]
-
Induction of Allosteric Changes: The binding of this compound triggers a conformational change that propagates through the protein to its DNA-binding domains (the zinc finger domains).[3][4] This allosteric communication strengthens the interaction between these domains and the DNA at the site of a single-strand break.[4]
-
Stabilization of the PARP1-DNA Complex: This enhanced interaction significantly stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA.[5] This trapping prevents the recruitment of downstream repair factors and creates a physical obstruction that can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks.[2]
This potent trapping mechanism is what distinguishes this compound and similar "Type I" PARP inhibitors.[4]
Quantitative Data on this compound's Effect on PARP1
The pro-retention effect of this compound has been quantified in several preclinical studies. The following table summarizes key findings:
| Parameter | Effect of this compound | Experimental Technique | Reference |
| PARP1 Retention on SSB-DNA | Noticeable increase (~15% or more) | Single-molecule assays | [3] |
| PARP1-DNA Binding Affinity | Large increase | Surface Plasmon Resonance (SPR) | [4] |
| PARP1 Dissociation Rate (koff) | Slower dissociation from DNA | Surface Plasmon Resonance (SPR) | [4] |
| PARP1 Affinity to Undamaged Nucleosome Core Particles (NCPs) | Significantly increased | Correlative optical tweezers and fluorescence microscopy | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on sophisticated biophysical techniques. Below are detailed overviews of the methodologies employed.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Single-molecule FRET is a powerful technique to probe the conformational dynamics of biomolecules and their complexes. In the context of PARP1 and this compound, it can be used to directly observe the kinking of DNA upon PARP1 binding and the effect of the inhibitor on the stability of this complex.
Methodology:
-
DNA Substrate Preparation: A DNA oligonucleotide containing a single-strand break is synthesized. A FRET donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) are positioned on either side of the break. The distance between the fluorophores is such that in a linear DNA conformation, FRET efficiency is low. Upon PARP1 binding and kinking of the DNA, the fluorophores are brought closer, resulting in a high FRET efficiency.
-
Immobilization: The fluorescently labeled DNA is immobilized on a passivated glass surface for total internal reflection fluorescence (TIRF) microscopy.
-
Data Acquisition: Purified PARP1 is introduced into the flow cell, with and without this compound. The fluorescence of individual molecules is recorded over time.
-
Analysis: The FRET efficiency for each molecule is calculated. The dwell times of PARP1 on the DNA in the high-FRET (kinked) state are determined in the presence and absence of this compound. An increased dwell time in the presence of this compound indicates stabilization of the trapped complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is ideal for quantifying the binding affinity and the association and dissociation rates of PARP1 to DNA.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated SPR sensor chip is used. A biotinylated DNA oligonucleotide containing a single-strand break is immobilized on the chip surface.
-
Binding Assay: Purified PARP1 is flowed over the sensor chip at various concentrations. The binding of PARP1 to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Phase: After the association phase, a buffer is flowed over the chip to measure the dissociation of PARP1 from the DNA.
-
Effect of this compound: The experiment is repeated with the co-injection of a constant concentration of this compound with the various concentrations of PARP1.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon. A lower koff and KD in the presence of this compound indicates a more stable complex and higher affinity, respectively.
Conclusion and Future Perspectives
This compound serves as a critical research tool for understanding the mechanism of PARP1 trapping. Its ability to induce a pro-retention allosteric state in PARP1 highlights a key therapeutic strategy for enhancing the efficacy of PARP inhibitors. While this compound itself has not progressed to clinical trials, potentially due to issues with cell permeability, the insights gained from its mechanism of action are invaluable.[2] The development of cell-permeable compounds that can replicate the potent allosteric trapping mechanism of this compound could lead to a new generation of highly effective PARP1 inhibitors for cancer therapy. Future research should focus on designing such molecules and further elucidating the structural basis of this allosteric modulation to refine the design of next-generation PARP inhibitors.
References
EB-47: A Comprehensive Technical Guide to a Potent PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EB-47, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document covers its chemical structure, mechanism of action, and key experimental data, and provides detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.
Core Chemical Structure and Properties
This compound, with the IUPAC name 2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a small molecule inhibitor belonging to the class of adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C24H27N9O6 | PubChem |
| Molecular Weight | 537.5 g/mol | PubChem |
| CAS Number | 366454-36-6 | MedChemExpress |
| SMILES String | Nc1ncnc2n(cnc12)[C@@H]3O--INVALID-LINK--[C@H]3O">C@@HC(=O)N4CCN(CC4)CC(=O)Nc5cccc6C(=O)NCc56 | Sigma-Aldrich |
| InChI Key | DDFLFKTXUWPNMV-UAKAABGRSA-N | Sigma-Aldrich |
| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in DMSO.[1] | R&D Systems |
Mechanism of Action: A NAD+ Mimetic Targeting PARP-1
This compound functions as a potent and selective inhibitor of PARP-1, also known as ARTD-1.[2][3] Its mechanism of action is centered on its ability to mimic the endogenous substrate of PARP-1, nicotinamide adenine dinucleotide (NAD+).[2][3] The structure of this compound allows it to bind to the NAD+ binding site of the PARP-1 enzyme, extending from the nicotinamide to the adenosine subsite.[3] This competitive inhibition prevents PARP-1 from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation.
PARP-1 plays a critical role in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting PARP-1, this compound disrupts this crucial repair process.
The inhibition of PARP-1 by this compound leads to the accumulation of unrepaired single-strand DNA breaks. During DNA replication, these breaks can be converted into more lethal double-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.
Quantitative Data
The inhibitory activity of this compound has been quantified against several enzymes, highlighting its potency and selectivity for PARP-1.
| Target Enzyme | IC50 Value | Notes |
| PARP-1 / ARTD-1 | 45 nM | Potent and selective inhibition.[1][2][3] |
| ARTD5 (Tankyrase 1) | 410 nM | Modest potency.[2][3] |
| CdPARP | 0.86 µM | Inhibition of Clostridioides difficile PARP.[2] |
| HsPARP | 1.0 µM | Inhibition of Homo sapiens PARP.[2] |
In vivo studies have demonstrated the efficacy of this compound in preclinical models:
| In Vivo Model | Effect of this compound |
| Rat transient middle cerebral arterial occlusion | Reduces infarct volume.[1] |
| Cardiac reperfusion model | Reduces infarct volume.[1] |
| Mouse embryo implantation | Decreases the number of embryo implantation sites and blastocysts at day 5 (at a concentration of 2 µM).[3] |
Experimental Protocols
PARP-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., histone H1)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
NAD+
-
This compound (dissolved in DMSO)
-
Developing solution (containing a fluorescent probe that reacts with a product of the PARP reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the developing solution according to the manufacturer's instructions.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular PARP-1 Trapping Assay
This protocol is designed to assess the ability of this compound to "trap" PARP-1 on chromatin, a key mechanism of action for some PARP inhibitors.
Materials:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Lysis buffer (e.g., RIPA buffer)
-
Subcellular fractionation kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against PARP-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
In the final 30 minutes of treatment, expose the cells to a DNA damaging agent (e.g., 0.01% MMS) to induce PARP-1 recruitment to chromatin.
-
Wash the cells with PBS and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Lyse the chromatin-bound fraction and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody against PARP-1 to detect the amount of PARP-1 trapped on the chromatin.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on PARP-1 trapping.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP-1 inhibitors.
Caption: PARP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of EB-47
This guide provides a comprehensive overview of the potent Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, EB-47. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this molecule. The following sections detail the quantitative data available for this compound, in-depth experimental protocols for its in vivo evaluation, and the core signaling pathways it modulates.
Data Presentation: Properties of this compound
This compound is a potent and selective inhibitor of PARP-1, also known as ARTD-1.[1] The following table summarizes its key quantitative properties.
| Parameter | Value | Reference |
| IC50 (PARP-1) | 45 nM | [1] |
| IC50 (ARTD5/Tankyrase 1) | 410 nM | [1] |
| IC50 (CdPARP) | 0.86 µM | [1] |
| IC50 (HsPARP) | 1.0 µM | [1] |
| Molecular Weight | 610.45 g/mol | [2] |
| Formula | C24H27N9O6·2HCl | [2] |
| Solubility | Up to 5 mM in water (with gentle warming), Up to 50 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 1190332-25-2 | [2] |
Experimental Protocols
This compound has been evaluated in vivo for its neuroprotective and cardioprotective effects.[2] The following are detailed methodologies for the key experiments cited.
In Vivo Model: Rat Transient Middle Cerebral Artery Occlusion (tMCAO)
This model is used to induce ischemic stroke and assess the neuroprotective effects of compounds like this compound.
1. Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Monitoring: Continuously monitor body temperature, heart rate, and respiration throughout the surgical procedure. Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA between the ligatures.
-
Insert a silicone-coated monofilament (e.g., 4-0 nylon suture) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 60 to 120 minutes.
-
After the occlusion period, withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Close the incision and allow the animal to recover from anesthesia.
3. Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours post-reperfusion), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software. This compound administration would be expected to reduce the infarct volume.[2]
In Vivo Model: Rat Cardiac Ischemia-Reperfusion Injury
This model is employed to evaluate the cardioprotective effects of therapeutic agents.
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, i.p.) and place it on a heating pad to maintain body temperature.[3]
-
Ventilation: Intubate the trachea and provide mechanical ventilation.
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.[3]
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD and create a snare by passing the ends of the suture through a small piece of tubing.
-
Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by observing blanching of the myocardium. The ischemic period is typically 30 minutes.
-
After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period is typically 2 to 24 hours.[3][4]
3. Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD and infuse a dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice the ventricles. Stain the slices with TTC to differentiate the infarcted tissue from the viable AAR. The infarct size is expressed as a percentage of the AAR. This compound is expected to reduce the infarct size in this model.[2]
-
Cardiac Function Assessment: In some protocols, cardiac function can be monitored throughout the experiment using methods such as echocardiography or by placing a pressure-volume catheter in the left ventricle.
-
Biomarker Analysis: Collect blood samples to measure cardiac injury biomarkers such as troponin I and creatine kinase.
Signaling Pathways and Visualizations
Mechanism of Action: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs). When a DNA SSB occurs, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.
This compound acts as a competitive inhibitor of PARP-1, mimicking the enzyme's natural substrate, NAD+.[1] By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of PAR chains. This inhibition has two major consequences:
-
Inhibition of DNA Repair: The recruitment of the DNA repair machinery to the site of SSBs is blocked. If these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) when the cell undergoes replication.
-
PARP Trapping: Some PARP inhibitors, including potentially this compound, not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, leading to cell death.
In the context of cancer therapy, PARP inhibitors are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. In the context of ischemia-reperfusion injury, overactivation of PARP-1 can deplete cellular energy stores (NAD+ and ATP) and induce a form of programmed cell death. By inhibiting PARP-1, this compound can preserve cellular energy and prevent this cell death cascade, thus reducing tissue damage.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow: In Vivo tMCAO Model
The following diagram illustrates the typical workflow for evaluating a neuroprotective agent like this compound using the rat transient middle cerebral artery occlusion model.
References
EB-47 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of the compound EB-47 in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and development. Understanding these parameters is critical for accurate experimental design, data interpretation, and the overall success of research endeavors involving this potent PARP1 and TNKS2 inhibitor.
Core Data Summary
The following tables summarize the key quantitative data regarding the solubility and recommended storage of this compound in DMSO.
Table 1: this compound Solubility in DMSO
| Parameter | Value | Method | Source |
| Solubility | >10 mg/mL | Not specified | Sigma-Aldrich[1] |
| Solubility | 50 mg/mL | With sonication | Cayman Chemical[2] |
Table 2: Recommended Storage and Handling of this compound in DMSO
| Condition | Recommendation | Rationale |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term storage (up to 6 months at -80°C, 1 month at -20°C). | Minimizes degradation from repeated freeze-thaw cycles and chemical instability over time.[3] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated cycling can lead to compound degradation.[4][5] |
| Working Solution Preparation | Prepare fresh from stock solutions for immediate use. | Ensures accurate concentration and minimizes degradation. |
| DMSO Concentration in Assays | Keep the final DMSO concentration low (typically <0.5%) in cell-based assays. | High concentrations of DMSO can be toxic to cells and may interfere with biological assays.[3][6] |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound in DMSO are crucial for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for specific laboratory requirements.
Protocol 1: Determination of this compound Solubility in DMSO
This protocol outlines a method to determine the kinetic solubility of this compound in DMSO using a titration and spectrophotometric method.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with spectrophotometer
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Add a precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vigorously vortex and sonicate the solution until the compound is completely dissolved.
-
-
Serial Dilution:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.
-
Add a small volume of each this compound DMSO dilution (e.g., 2 µL) to the corresponding wells containing PBS. This creates a final DMSO concentration of 1%.
-
-
Equilibration and Measurement:
-
Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the absorbance of each well at a predetermined wavelength (determined by a prior UV-Vis scan of this compound). The appearance of turbidity or precipitation indicates that the solubility limit has been exceeded.
-
-
Data Analysis:
-
The highest concentration that does not show precipitation is considered the kinetic solubility. For a more quantitative measure, a standard curve of this compound in a suitable solvent system can be used to determine the concentration in the clear supernatants after centrifugation of the precipitated samples.
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in DMSO over time under various storage conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector and a mass spectrometer
-
C18 HPLC column
-
Autosampler vials
-
Incubators/refrigerators/freezers set to desired temperatures
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple autosampler vials.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested. Examples include:
-
-80°C (long-term storage control)
-
-20°C
-
4°C
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C) for accelerated stability testing.[4]
-
Exposure to light vs. protected from light.
-
Multiple freeze-thaw cycles (e.g., samples are frozen at -20°C and thawed at room temperature for a set number of cycles).[4][5]
-
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.). The initial time point (T=0) serves as the baseline.
-
-
HPLC-MS Analysis:
-
At each time point, dilute a small aliquot of the stored this compound solution in the initial mobile phase.
-
Inject the diluted sample into the HPLC-MS system.
-
The HPLC method should be capable of separating this compound from potential degradation products.
-
Monitor the peak area of the parent this compound compound and look for the appearance of new peaks, which may indicate degradation products. The mass spectrometer can be used to identify these potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of this compound's mechanism of action and the experimental logic, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: PARP1 Signaling in DNA Single-Strand Break Repair and Inhibition by this compound.
Caption: Role of TNKS2 in the Wnt/β-catenin Signaling Pathway and its Inhibition by this compound.
Caption: General Experimental Workflow for Handling this compound in DMSO.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
EB-47: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-47 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. It also exhibits inhibitory activity against tankyrase 1 and 2. This document provides a comprehensive technical overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters in vivo are not extensively published, this guide synthesizes the existing data on its mechanism of action, in vitro potency, and efficacy in preclinical models of disease. Methodologies for key experiments are detailed to support further research and development.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, recruiting DNA repair machinery. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
This compound has been identified as a potent inhibitor of PARP-1. This technical guide aims to consolidate the current knowledge on the pharmacokinetics and pharmacodynamics of this compound to aid researchers and drug development professionals in evaluating its therapeutic potential.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent inhibition of PARP-1 and its functional consequences in cellular and animal models.
Mechanism of Action
This compound acts as a competitive inhibitor of PARP-1, mimicking the substrate NAD+. By binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of DNA repair proteins to sites of DNA damage. This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.
In Vitro Activity
This compound has demonstrated potent inhibition of PARP-1 in enzymatic assays. It also shows activity against other members of the PARP family, namely tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), as well as PARP10. The inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PARP-1 | 45 |
| Tankyrase 1 (TNKS1) | 410 |
| Tankyrase 2 (TNKS2) | 45 |
| PARP10 | 1179 |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of ischemia-reperfusion injury. In a rat model of transient middle cerebral arterial occlusion (tMCAO), administration of this compound at a dose of 10 mg/kg per hour was shown to reduce infarct volume.[1] Similar protective effects were observed in a cardiac reperfusion model.[1]
Another study in mice indicated that this compound, administered at 2 μM for 5 days, decreases the number of embryo implantation sites and blastocysts, suggesting a role for PARP-1 in embryo implantation.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. The primary focus of the existing publications has been on the synthesis, in vitro characterization, and proof-of-concept in vivo efficacy of the compound. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Solubility
The solubility of this compound has been reported as follows:
-
Soluble to 5 mM in water with gentle warming.
-
Soluble to 50 mM in DMSO.
Experimental Protocols
PARP-1 Inhibition Assay
A typical biochemical assay to determine the IC50 of this compound against PARP-1 involves the following steps:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).
-
Procedure: a. The reaction is performed in a 96-well plate. b. A reaction mixture containing PARP-1 enzyme and activated DNA in a reaction buffer is prepared. c. This compound is serially diluted to various concentrations and added to the wells. d. The reaction is initiated by adding biotinylated NAD+. e. The plate is incubated to allow for the PARylation reaction to occur. f. The reaction is stopped, and the contents of the wells are transferred to a streptavidin-coated plate to capture the biotinylated PAR chains. g. The plate is washed to remove unbound reagents. h. A detection antibody (e.g., anti-PAR) is added, followed by a secondary HRP-conjugated antibody. i. A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Transient Middle Cerebral Arterial Occlusion (tMCAO) Model in Rats
This model is used to evaluate the neuroprotective effects of this compound in the context of ischemic stroke.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: a. Animals are anesthetized. b. A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. c. The ECA is ligated and transected. d. A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA). e. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound (10 mg/kg per hour) is administered, often as a continuous intravenous infusion starting at the onset of reperfusion.
-
Outcome Assessment: a. Neurological deficit scoring is performed at various time points after reperfusion. b. After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. c. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. d. The infarct volume is quantified using image analysis software.
Visualizations
PARP-1 Signaling Pathway and Inhibition by this compound
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for tMCAO Model
Caption: Workflow of the in vivo tMCAO model for evaluating this compound.
Conclusion
This compound is a potent dual inhibitor of PARP-1 and tankyrases with demonstrated efficacy in preclinical models of ischemia-reperfusion injury. Its mechanism of action, centered on the inhibition of DNA single-strand break repair, positions it as a compound of interest for further investigation, potentially in oncology and other indications where PARP inhibition is a validated therapeutic strategy. However, a significant gap exists in the public domain regarding its pharmacokinetic properties. A thorough characterization of the ADME profile of this compound is a critical next step to fully assess its drug-like properties and potential for clinical translation. The experimental protocols and pharmacodynamic data presented in this guide provide a foundation for these future studies.
References
EB-47: A Technical Guide for Researchers
This guide provides an in-depth overview of EB-47, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into its mechanism of action.
Chemical and Physical Properties
This compound is available in different forms, primarily as a free base and as a dihydrochloride salt. These forms have distinct CAS numbers and molecular weights, which are crucial for accurate experimental design and data interpretation. The properties of each form are summarized below.
| Property | This compound (Free Base) | This compound (Dihydrochloride) | This compound (Dihydrochloride Dihydrate) |
| CAS Number | 366454-36-6[1][2][3][4] | 1190332-25-2[5][6][7][8] | 1190332-25-2 (as dihydrate)[5][9] |
| Molecular Formula | C₂₄H₂₇N₉O₆[1][2] | C₂₄H₂₇N₉O₆·2HCl[5][6] | C₂₄H₂₇N₉O₆·2HCl·2H₂O[9] |
| Molecular Weight | 537.53 g/mol [2] | 610.45 g/mol [5][7] | 646.5 g/mol [9] |
| Purity | >98%[2] | ≥95%[5] | ≥95%[9] |
| Solubility | Soluble in DMSO[2] | Soluble to 50 mg/ml in DMSO[6][8] | Not specified |
| Storage | Store at -20°C for long term[2] | Store at -20°C[8] | Not specified |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, with an IC₅₀ of 45 nM.[6] PARP-1 is activated by single-strand DNA breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[10][11]
By inhibiting PARP-1, this compound prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. In normal cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[10][11][12] This mechanism is known as synthetic lethality.
Besides PARP-1, this compound also shows inhibitory activity against other enzymes, including Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2), and PARP10, at higher concentrations.[6]
Signaling Pathway of PARP-1 Inhibition by this compound
The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition by this compound leads to cancer cell death, particularly in homologous recombination deficient cells.
Caption: PARP-1 inhibition by this compound blocks single-strand break repair, leading to apoptosis in HR-deficient cells.
Experimental Protocols
The following are generalized protocols for key experiments involving PARP inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (substrate)
-
Biotinylated NAD⁺ (for detection)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
This compound stock solution (in DMSO)
-
Stop buffer (e.g., 30% acetic acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for reporter enzyme (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat a streptavidin plate with biotinylated NAD⁺ and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding NAD⁺.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding stop buffer.
-
Wash the plate and add the anti-PAR antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the reporter enzyme substrate.
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value of this compound from the dose-response curve.
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-mutant line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on a cancer cell line.
References
- 1. EB 47, CasNo.366454-36-6 BOC Sciences United States [bocscichem.lookchem.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. 366454-36-6 this compound AKSci 2588EQ [aksci.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. EB 47 CAS#: 1190332-25-2 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Review of PARP Inhibitors, Including the Preclinical Candidate EB-47
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a transformative class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. This technical guide provides a comprehensive review of the core principles of PARP inhibition, with a special focus on the preclinical candidate EB-47. We delve into the mechanism of action, detailing the concept of synthetic lethality, and present a comparative analysis of the biochemical and cellular potencies of prominent PARP inhibitors. Furthermore, this document outlines the methodologies for key experimental assays and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction to PARP and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1][2][3] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1][2][3] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2]
PARP inhibitors are small molecules that competitively bind to the catalytic domain of PARP enzymes, preventing PARylation.[1] This inhibition has a dual anticancer effect. Firstly, it stalls the repair of SSBs, which can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. Secondly, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[4]
The Principle of Synthetic Lethality
The clinical success of PARP inhibitors is largely attributed to the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. In the context of oncology, PARP inhibitors have shown remarkable efficacy in tumors with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, most notably those with mutations in the BRCA1 or BRCA2 genes.[1]
Normal cells can repair DSBs through the high-fidelity HR pathway. However, in cancer cells with mutated BRCA1/2, this pathway is compromised. When these cells are treated with a PARP inhibitor, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[5]
Figure 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Comparative Analysis of PARP Inhibitors
Several PARP inhibitors have received regulatory approval, while many others are in various stages of clinical and preclinical development. These inhibitors exhibit differences in their potency against PARP1 and PARP2, as well as their ability to trap PARP-DNA complexes. The preclinical candidate this compound is a potent inhibitor of PARP-1.[6]
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of selected PARP inhibitors against PARP1 and PARP2 in cell-free assays.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) |
| Olaparib | ~1-5 | ~1-2 | 5 | 1 |
| Rucaparib | 1.4 | - | 1.4 | - |
| Niraparib | 3.8 | 2.1 | - | - |
| Talazoparib | 0.57 | - | - | - |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | 5.2 | 2.9 |
| This compound | 45 | - | - | - |
Data compiled from multiple sources.[7][8][9][10] Note that assay conditions can vary, leading to differences in reported values.
Cellular Potency
The cytotoxic effects of PARP inhibitors are often evaluated in cancer cell lines with and without BRCA mutations. The following table presents the half-maximal cytotoxic concentrations (CC50 or IC50) in selected cell lines.
| Inhibitor | Cell Line (BRCA status) | Cellular IC50/CC50 (nM) |
| Talazoparib | MX-1 (BRCA1 mutant) | 0.3 |
| Capan-1 (BRCA2 mutant) | 5 | |
| Niraparib | A549 (BRCA2 silenced) | 11 |
| SUM149PT (BRCA1 mutant) | ~20 | |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 4700 |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | 2300 |
Data compiled from multiple sources.[9][11][12] Note that assay conditions and cell line sensitivities can vary.
Preclinical Profile of this compound
This compound is a cell-permeable, adenosine-substituted isoindolinone compound that acts as a potent inhibitor of PARP-1 with an IC50 of 45 nM.[6][13] It is described as a NAD+ mimetic.[8] Preclinical studies have reported that this compound offers cytoprotective effects against oxidative damage in cellular and in vivo models of reperfusion injury and inflammation.[6][13][14]
Experimental Protocols
In Vitro PARP Activity Assay (ELISA-based)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated NAD+ onto histone proteins.
-
Coating: A 96-well plate is coated with histone proteins.
-
Reaction: Purified PARP enzyme, the test inhibitor (e.g., this compound), and a mixture of NAD+ and biotinylated NAD+ are added to the wells.
-
Incubation: The plate is incubated to allow the PARP-catalyzed PARylation of histones.
-
Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.
-
Signal Generation: A colorimetric or chemiluminescent HRP substrate is added, and the signal, which is proportional to PARP activity, is measured using a plate reader.[15][16]
Figure 2: Workflow for an ELISA-based in vitro PARP activity assay.
Cell Viability Assay
This assay determines the effect of PARP inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., with and without BRCA mutations) are seeded into 96-well plates.[14]
-
Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 5 days) to allow the inhibitor to exert its effect.[14]
-
Viability Assessment: A reagent such as CellTiter 96® AQueous One Solution is added to the wells. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.[14]
-
Measurement: The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells. The LC50 or IC50 is then calculated.[14]
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto DNA.
-
Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to this DNA, the fluorescence polarization (FP) is high. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, resulting in low FP. A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[15][17]
-
Procedure:
-
A reaction mixture containing the fluorescent DNA probe and PARP enzyme is prepared.
-
The test inhibitor is added.
-
NAD+ is added to initiate the PARylation reaction.
-
The FP signal is measured over time using a fluorescence plate reader. The difference in FP between the inhibited and uninhibited reactions indicates the degree of PARP trapping.[15]
-
Signaling Pathway of PARP in DNA Repair
PARP1 plays a central role in the base excision repair (BER) pathway for single-strand DNA breaks.
Figure 3: Simplified signaling pathway of PARP1 in base excision repair.
Conclusion
PARP inhibitors represent a significant advancement in targeted cancer therapy, with a well-defined mechanism of action rooted in the principle of synthetic lethality. The approved agents—olaparib, rucaparib, niraparib, and talazoparib—have demonstrated substantial clinical benefit in patients with BRCA-mutated and other HR-deficient tumors. Preclinical candidates like this compound, with its potent PARP-1 inhibition, continue to be explored for their therapeutic potential. A thorough understanding of the comparative potencies, experimental methodologies, and underlying biological pathways, as outlined in this guide, is essential for the continued research and development of this important class of drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. signosisinc.com [signosisinc.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for EB-47 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-47 is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and also demonstrates inhibitory activity against tankyrase 2 (TNKS2), tankyrase 1 (TNKS1), and PARP10.[1] As a research chemical, this compound serves as a valuable tool for investigating the roles of these enzymes in various cellular processes, including DNA repair, cell death, and signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various target enzymes. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.
| Target Enzyme | IC50 Value |
| PARP1 | 45 nM |
| TNKS2 | 45 nM |
| ARTD5 | 410 nM |
| TNKS1 | 410 nM |
| PARP10 | 1179 nM |
| CdPARP | 0.86 µM |
| HsPARP | 1.0 µM |
Data sourced from MedChemExpress and Labscoop.[1][2]
Signaling Pathway of PARP Inhibition
The primary mechanism of action for this compound is the inhibition of PARP enzymes. PARP1, in particular, plays a critical role in DNA single-strand break repair. Inhibition of PARP1 by compounds like this compound can lead to the accumulation of DNA damage, ultimately resulting in apoptosis, especially in cancer cells with existing DNA repair defects.
Caption: Signaling pathway of PARP1 inhibition by this compound leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for assessing cell viability after this compound treatment.
Apoptosis Induction and Detection
This protocol describes how to induce and detect apoptosis in cells treated with this compound, for example, using Annexin V staining and flow cytometry.
Materials:
-
This compound stock solution
-
6-well plates
-
Cell line of interest (e.g., Jurkat cells are commonly used for apoptosis studies)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Treat the cells with the desired concentration of this compound (determined from viability assays) for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis for PARP1 Cleavage
This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
This compound stock solution
-
Cell culture dishes
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP1 (and cleaved PARP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells using ice-cold RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Caption: Workflow for Western blot analysis of PARP1 cleavage.
Concluding Remarks
The protocols outlined above provide a framework for investigating the cellular effects of the PARP inhibitor this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of the quantitative data, such as IC50 values, will be essential for designing effective experiments. The provided diagrams of the signaling pathway and experimental workflows offer a visual guide to the underlying principles and procedures.
References
Application Notes and Protocols for EB-47 in a Mouse Model of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits. A key player in this pathological process is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. Excessive PARP-1 activation depletes cellular energy stores (NAD+ and ATP) and initiates a programmed cell death pathway known as parthanatos, contributing significantly to ischemic brain injury.
EB-47 is a potent inhibitor of PARP-1 (IC50 = 45 nM) and also exhibits inhibitory activity against tankyrase 2 (TNKS2).[1][2] Preclinical studies have demonstrated the neuroprotective potential of PARP inhibitors in rodent models of stroke. Specifically, this compound has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury, highlighting its promise as a therapeutic agent for ischemic stroke.[1] These application notes provide detailed protocols for the use of this compound in a mouse model of focal cerebral ischemia, drawing upon existing data for this compound in rats and other PARP inhibitors in mice.
Data Presentation
The following table summarizes the neuroprotective effects of PARP inhibitors in rodent models of middle cerebral artery occlusion (MCAO), providing a comparative context for the expected efficacy of this compound.
| Compound | Animal Model | Dosing Regimen | Primary Outcome | Reference |
| This compound | Rat (MCAO) | 10 mg/kg/hour (i.v.) | Reduced infarct volume | [1] |
| Olaparib | Mouse (MCAO) | 3 and 5 mg/kg (i.p.) at reperfusion | 52% reduction in infarct volume, improved neurological function | [3] |
| Veliparib | Mouse (MCAO) | Proposed for study in aged mice | To be determined | [4] |
| NU1025 | Rat (MCAO) | 1 and 3 mg/kg (i.p.) 1h before reperfusion | 25% and 45% reduction in total infarct volume, respectively; improved neurological deficits | [5] |
| INO-1001 | Rat (MCAO) | Delayed administration up to 2h post-MCAO | 59% reduction in infarct volume | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 22-28 g)
-
Isoflurane anesthesia system
-
Heating pad with rectal probe for temperature monitoring
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
6-0 silicon-coated nylon monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 2-3% isoflurane in a mixture of 70% N2O and 30% O2. Maintain anesthesia with 1-1.5% isoflurane. Place the mouse in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA proximal to the ligature. Insert the 6-0 silicon-coated monofilament suture through the ECA into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
Occlusion and Confirmation: Secure the filament in place. A significant drop in cerebral blood flow (CBF) in the MCA territory (typically >70% reduction) can be confirmed using Laser Doppler flowmetry.
-
Reperfusion: After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.
-
Wound Closure: Remove the temporary ligature from the ECA and permanently ligate the ECA stump. Close the cervical incision with sutures.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the mouse in a heated cage for recovery. Monitor the animal closely for any signs of distress.
Administration of this compound
Note: The following protocol is adapted from rat studies with this compound and mouse studies with other PARP inhibitors. The optimal dose and administration route for this compound in mice should be empirically determined.
Materials:
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle (e.g., DMSO, then diluted in saline)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent. For administration, dilute the stock solution to the desired final concentration in sterile saline. Ensure the final concentration of any organic solvent (like DMSO) is minimal and non-toxic.
-
Dosing and Administration:
-
Intravenous (i.v.) Infusion (based on rat data): A continuous i.v. infusion of 10 mg/kg/hour, starting at the time of reperfusion, has been shown to be effective in rats.[1] This can be used as a starting point for dose-finding studies in mice.
-
Intraperitoneal (i.p.) Injection (based on other PARP inhibitors in mice): Single i.p. injections of other PARP inhibitors, such as olaparib at 3-5 mg/kg, at the time of reperfusion have demonstrated neuroprotection in mice.[3] A similar single-dose i.p. administration of this compound could be investigated.
-
-
Control Group: Administer the vehicle solution to the control group of mice using the same volume and administration route.
Assessment of Ischemic Injury
a) Neurological Deficit Scoring:
Perform neurological scoring at 24 and 48 hours post-MCAO to assess functional outcome. A commonly used scoring system is a five-point scale:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling towards the contralateral side
-
3: Leaning towards the contralateral side
-
4: No spontaneous motor activity
b) Infarct Volume Measurement:
-
At a predetermined time point (e.g., 48 hours post-MCAO), euthanize the mice and carefully remove the brains.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.
Visualizations
Signaling Pathway of PARP-1 Mediated Cell Death (Parthanatos) in Ischemia
Caption: PARP-1 signaling cascade in ischemic cell death.
Experimental Workflow for this compound in a Mouse MCAO Model
Caption: Workflow for evaluating this compound in mouse MCAO.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Neuroprotective effects of NU1025, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EB-47, a Potent PARP-1 Inhibitor
For Research Use Only.
Introduction
EB-47 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] With an IC50 value of 45 nM, this compound serves as a valuable tool for in vitro studies investigating the role of PARP-1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to assess its biological activity and elucidate its mechanism of action.
Mechanism of Action
This compound functions as a competitive inhibitor of PARP-1 by mimicking its natural substrate, nicotinamide adenine dinucleotide (NAD+). PARP-1 is activated by DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By blocking the catalytic activity of PARP-1, this compound prevents the formation of PAR chains, thereby impairing the repair of SSBs. Unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to synthetic lethality and cell death.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Notes |
| PARP-1 (Human) | 45 nM | Biochemical | Potent and selective inhibition. |
| ARTD5 (Human) | 410 nM | Biochemical | Modest potency. |
| CdPARP (Bacterial) | 0.86 µM | Biochemical | Inhibition of bacterial PARP. |
| HsPARP (Bacterial) | 1.0 µM | Biochemical | Inhibition of bacterial PARP. |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
| PARP Activity Assay (Cell-based) | Various Cancer Cell Lines | 10 nM - 10 µM | 1 - 24 hours |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | BRCA-deficient (e.g., MDA-MB-436, CAPAN-1) | 100 nM - 50 µM | 72 - 96 hours |
| BRCA-proficient (e.g., MCF-7, HeLa) | 1 µM - 100 µM | 72 - 96 hours | |
| DNA Damage Assay (Comet Assay) | Any proliferating cell line | 100 nM - 10 µM | 24 - 48 hours |
| γH2AX Staining (Immunofluorescence) | Any proliferating cell line | 100 nM - 10 µM | 24 - 48 hours |
| Cell Cycle Analysis (Flow Cytometry) | Any proliferating cell line | 1 µM - 20 µM | 24 - 72 hours |
| Apoptosis Assay (e.g., Annexin V/PI) | Various Cancer Cell Lines | 1 µM - 20 µM | 48 - 72 hours |
Note: The optimal concentration of this compound will vary depending on the cell line, assay duration, and specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Experimental Protocols
Cell-Based PARP Activity Assay (Immunofluorescence)
This protocol describes the detection of PARP-1 activity in cells by measuring the levels of poly(ADP-ribose) (PAR) using immunofluorescence.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Coverslips
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-4 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes). Include a no-damage control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope and appropriate software. A decrease in PAR signal in this compound treated cells indicates inhibition of PARP activity.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cell lines of interest (e.g., BRCA-deficient and BRCA-proficient cancer cell lines)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 100 nM to 100 µM) or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA single-strand breaks.
Materials:
-
This compound
-
Cell line of interest
-
Comet assay kit (including slides, low melting point agarose, lysis solution, electrophoresis buffer, and staining solution)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope
Procedure:
-
Treat cells with varying concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control for 24-48 hours.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose.
-
Pipette the mixture onto a comet assay slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.
-
Apply an electric field to the slides. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the tail length and intensity. An increase in comet tail length in this compound treated cells indicates an accumulation of DNA single-strand breaks.
Mandatory Visualizations
Caption: PARP-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Application Notes and Protocols for Intratumoral Administration of Investigational Drug EB-47 in Animal Studies
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "EB-47" for administration in animal studies. The following application notes and protocols are based on the closely related and well-documented investigational drug, tigilanol tiglate (EBC-46) , a novel small molecule activator of Protein Kinase C (PKC) under investigation for the treatment of solid tumors. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Tigilanol tiglate (EBC-46) is an oncolytic agent being evaluated for the local treatment of solid tumors via intratumoral (I.T.) injection.[1] Its mechanism of action is multifactorial, initiating a rapid and localized inflammatory response, disruption of tumor vasculature, and direct tumor cell death by oncosis.[2] This process is primarily mediated through the activation of Protein Kinase C (PKC) isoforms.[3][4] Preclinical and clinical studies in animal models, particularly canines with mast cell tumors, have demonstrated the efficacy of intratumoral administration of this compound.
Data Presentation: Summary of Preclinical Administration
The following tables summarize quantitative data from key preclinical studies of tigilanol tiglate (EBC-46) to provide a basis for experimental design.
Table 1: Tigilanol Tiglate (EBC-46) Administration in Canine Mast Cell Tumors
| Parameter | Details |
| Species | Canine (Dog) |
| Tumor Type | Mast Cell Tumor (MCT), non-metastatic |
| Administration Route | Intratumoral (I.T.) Injection |
| Drug Concentration | 1 mg/mL |
| Dosage | Based on tumor volume |
| Treatment Regimen | Typically a single injection |
| Efficacy (Complete Response) | 75% after a single treatment at 28 days |
| Concomitant Medications | Used to manage potential mast cell degranulation |
Table 2: Tigilanol Tiglate (EBC-46) Administration in Murine Tumor Models
| Parameter | Details |
| Species | Mouse (syngeneic and xenograft models) |
| Administration Route | Intratumoral (I.T.) Injection |
| Key Observation | Preferential retention of the compound within the tumor |
| Local Response | Erythema and edema following injection |
| Outcome | Rapid tumor ablation and eschar formation |
Experimental Protocols
This section provides a detailed methodology for the intratumoral administration of a hypothetical investigational drug, drawing from the principles of EBC-46 studies.
Animal Model and Tumor Induction
-
Animal Model: The choice of animal model will depend on the research question. For efficacy studies of a novel oncolytic agent, immunologically competent mouse models with syngeneic tumors (e.g., B16-F10 melanoma or CT-26 colon carcinoma in their respective mouse strains) are often preferred to assess the contribution of the immune system. For initial safety and pharmacokinetic studies, beagle dogs with naturally occurring tumors may be appropriate.
-
Tumor Induction: For mouse models, tumors are typically induced by subcutaneous injection of a specific number of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile phosphate-buffered saline) into the flank of the animal. Tumors are allowed to grow to a palpable and measurable size (e.g., 50-100 mm³) before treatment initiation.
Drug Formulation and Preparation
-
Vehicle Selection: The investigational drug should be formulated in a sterile vehicle suitable for injection. For EBC-46, a formulation in acetate-buffered 40% propylene glycol has been used. The choice of vehicle should be based on the solubility and stability of the compound and should be tested for any local or systemic toxicity in control animals.
-
Preparation: The drug formulation should be prepared fresh on the day of dosing under sterile conditions. The final concentration should be determined based on the desired dose and the volume to be injected, which is often dependent on the tumor volume.
Intratumoral Administration Procedure
-
Animal Restraint and Anesthesia: Proper animal restraint is crucial for accurate intratumoral injection. For rodents, this may involve manual restraint or brief anesthesia (e.g., isoflurane inhalation) to minimize stress and movement.
-
Tumor Measurement: Prior to injection, the tumor dimensions (length and width) should be measured using calipers to calculate the tumor volume.
-
Dose Calculation: The dose of the investigational drug is typically calculated based on the tumor volume. For example, the dose might be a fixed concentration of the drug per unit of tumor volume.
-
Injection:
-
Use a small gauge needle (e.g., 27-30G) to minimize tissue trauma.
-
Insert the needle into the center of the tumor mass.
-
Slowly inject the calculated volume of the drug formulation. To ensure even distribution, the injection may be administered in a single deposit or in multiple deposits within the tumor mass, depending on the tumor size and morphology.
-
Withdraw the needle slowly to prevent leakage of the drug from the injection site.
-
-
Post-Injection Monitoring:
-
Animals should be monitored closely for any immediate adverse reactions, such as distress or local tissue reactions at the injection site.
-
Regular monitoring should continue for the duration of the study, including daily health checks and tumor measurements at specified intervals (e.g., every 2-3 days).
-
Observations of the tumor site should be recorded, noting any changes such as erythema, edema, necrosis, or eschar formation.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an oncolytic agent like tigilanol tiglate, which involves the activation of Protein Kinase C (PKC).
Caption: Proposed signaling pathway for a PKC-activating oncolytic agent.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo animal study evaluating an intratumorally administered investigational drug.
Caption: General experimental workflow for in vivo animal studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses [frontiersin.org]
- 3. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Monitoring PARP-1 Inhibition by EB-47 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. EB-47 is a potent and selective inhibitor of PARP-1 with an IC50 value of 45 nM. This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of PARP-1 by this compound through the analysis of PARP-1 cleavage, a hallmark of apoptosis.
Principle
In response to DNA damage, PARP-1 is activated and synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins, recruiting DNA repair machinery. During apoptosis, PARP-1 is cleaved by caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa. This cleavage event inactivates PARP-1 and is a well-established marker of apoptosis. By treating cells with a PARP-1 inhibitor like this compound, particularly in combination with a DNA damaging agent, an increase in apoptosis and consequently, cleaved PARP-1, can be observed. Western blotting provides a reliable method to detect and quantify the full-length and cleaved forms of PARP-1, thereby offering a measure of the pro-apoptotic efficacy of this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a dose-response experiment using this compound on a cancer cell line (e.g., BRCA-mutant ovarian cancer cells) treated with a DNA damaging agent. The data represents the relative band intensity of cleaved PARP-1 normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration (nM) | Cleaved PARP-1 / β-actin Ratio (Arbitrary Units) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 2.5 |
| This compound | 50 | 6.8 | 6.8 |
| This compound | 100 | 12.3 | 12.3 |
| This compound | 500 | 15.1 | 15.1 |
Signaling Pathway
The diagram below illustrates the central role of PARP-1 in DNA repair and its cleavage during apoptosis, a process enhanced by PARP-1 inhibitors like this compound in the context of DNA damage.
Caption: PARP-1 signaling in DNA repair and apoptosis.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for detecting PARP-1 cleavage.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (PARP-1 inhibitor)
-
DNA damaging agent (e.g., etoposide, doxorubicin) - Optional
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA Protein Assay Kit)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (appropriate percentage to resolve 116 kDa and 89 kDa proteins)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-human PARP-1 (recognizes full-length and cleaved forms) or a specific anti-cleaved PARP-1 antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24-48 hours). A positive control for apoptosis (e.g., etoposide treatment) should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PARP-1 antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for full-length PARP-1 (~116 kDa) and cleaved PARP-1 (~89 kDa).
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The Western blot protocol detailed above provides a robust method for assessing the inhibitory effect of this compound on PARP-1 function by monitoring the induction of apoptosis via PARP-1 cleavage. This application note serves as a comprehensive guide for researchers in the field of drug development and cancer biology to effectively utilize this technique in their studies.
Application Notes: Flow Cytometry Analysis of Apoptosis
Topic: Flow Cytometry Analysis of Apoptosis with BDE-47
Note on Terminology: The query specified "EB-47." Comprehensive searches did not yield a compound or protein with this designation directly linked to apoptosis studies. However, "BDE-47" (2,2′,4,4′-tetrabromodiphenyl ether) is a well-studied compound known to induce apoptosis and analyzed by flow cytometry.[1][2] Additionally, "CD47" is a significant target in cancer therapy, and its blockade can induce apoptosis.[3][4][5] This document will focus on BDE-47, a likely intended subject, and will also briefly cover the relevance of CD47.
Introduction to BDE-47 and Apoptosis
BDE-47, a prominent polybrominated diphenyl ether (PBDE) flame retardant, is a persistent environmental pollutant with documented toxic effects on various cell types.[1] Exposure to BDE-47 has been shown to induce cellular apoptosis, a form of programmed cell death essential for tissue homeostasis.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[6][7] Therefore, understanding how environmental contaminants like BDE-47 trigger apoptosis is of significant interest in toxicology and drug development.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[8] One of the most common methods involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[6][9][10][11][12] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6][13] The plasma membrane remains intact during this stage, excluding viability dyes. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing the viability dye to enter and stain the cellular DNA.[7] This dual-staining approach allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[2][10]
Mechanism of BDE-47-Induced Apoptosis
BDE-47 has been shown to induce apoptosis through multiple signaling pathways, primarily involving the mitochondria and the endoplasmic reticulum (ER).[1] Exposure to BDE-47 can lead to an increase in reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1] This is characterized by a decrease in the mitochondrial membrane potential (MMP), release of cytochrome c, and activation of the caspase cascade.[1][2] Additionally, BDE-47 can cause ER stress, leading to the activation of caspase-12 and subsequent apoptosis.[1] The p38 MAPK signaling pathway has also been implicated in BDE-47-induced apoptosis.[1]
Protocols: Apoptosis Analysis by Flow Cytometry
Materials
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
BDE-47 (or other apoptosis-inducing agent)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer
-
Distilled water
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Experimental Protocol: Annexin V and PI Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of BDE-47 (e.g., 6 µM, 12.5 µM, 25 µM) and a vehicle control for the desired time period (e.g., 4, 7 hours).[2] Include an untreated control group.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then wash the cells with PBS. Trypsinize the adherent cells and combine them with the collected supernatant.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[9] Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.[11] After each wash, centrifuge at 400-600 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9][10]
-
Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube.[11]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Add 5 µL of PI staining solution immediately before analysis.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data and analyze the quadrants to determine the percentage of:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
The following table summarizes quantitative data on apoptosis in RTG-2 cells treated with BDE-47 for 7 hours.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 2.5 ± 0.5 | 1.5 ± 0.3 | 4.0 ± 0.8 |
| BDE-47 | 6 | 8.7 ± 1.2 | 3.4 ± 0.6 | 12.1 ± 1.8 |
| BDE-47 | 12.5 | 15.2 ± 2.1 | 5.9 ± 0.9 | 21.1 ± 3.0 |
| BDE-47 | 25 | 24.2 ± 2.0 | 9.8 ± 1.5 | 34.0 ± 3.5 |
Data are presented as mean ± standard deviation and are representative based on published findings for illustrative purposes.[2]
Brief on CD47 and Apoptosis
CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to SIRPα on their surface.[4][5][14] Many cancer cells overexpress CD47 to evade the immune system.[4] Therapeutic strategies involving blocking the CD47-SIRPα interaction with antibodies can promote phagocytosis of cancer cells.[4] While the primary mechanism of anti-CD47 therapy is enhanced phagocytosis, subsequent T-cell activation can lead to cancer cell killing, which can involve the induction of apoptosis. Flow cytometry can be used to assess apoptosis (via Annexin V/PI staining) in tumor cells following treatment with anti-CD47 agents, often in combination with other therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-CD47 therapy shrinks or eliminates human tumors in mice | Institute for Stem Cell Biology and Regenerative Medicine | Stanford Medicine [med.stanford.edu]
- 4. Building on the backbone of CD47-based therapy in cancer: Combination strategies, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Immunohistochemical Staining of PARP Activity Following EB-47 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][3] Given its central role in DNA repair, PARP-1 has emerged as a critical target for cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]
EB-47 is a potent and selective inhibitor of PARP-1. It acts as a mimic of the substrate NAD+, binding to the catalytic domain of PARP-1 and preventing the synthesis of PAR.[4] By inhibiting PARP-1, this compound is thought to lead to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (a common feature of BRCA-mutated tumors), these DSBs cannot be efficiently repaired, leading to cell death.[5]
These application notes provide a detailed protocol for assessing the pharmacodynamic effects of this compound on PARP-1 activity in tumor tissues using immunohistochemistry (IHC). The protocol focuses on the detection of PAR, the direct product of PARP-1 enzymatic activity, as a surrogate marker for its inhibition.
Signaling Pathway of PARP-1 Inhibition by this compound
The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of inhibition by this compound.
Caption: PARP-1 pathway and this compound inhibition.
Experimental Protocols
Immunohistochemistry Protocol for PAR Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed for the detection of poly(ADP-ribose) (PAR) in FFPE tissue sections as a measure of PARP-1 activity.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Anti-PAR monoclonal antibody (e.g., 10H clone)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a coplin jar containing Citrate Buffer (pH 6.0).
-
Heat the slides in a microwave oven at high power for 5 minutes, followed by 15 minutes at low power.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PAR primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram:
Caption: Immunohistochemistry workflow for PAR detection.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from an IHC study evaluating the effect of this compound on PARP activity in a tumor xenograft model. Staining intensity and the percentage of positive cells are scored to generate an H-score, which provides a semi-quantitative measure of PAR levels.
Table 1: Immunohistochemical Staining Scoring Criteria
| Score | Staining Intensity | Description |
| 0 | No staining | No visible brown precipitate |
| 1 | Weak staining | Faint brown precipitate |
| 2 | Moderate staining | Distinct brown precipitate |
| 3 | Strong staining | Intense brown precipitate |
H-Score Calculation:
H-Score = (Percentage of cells with weak staining x 1) + (Percentage of cells with moderate staining x 2) + (Percentage of cells with strong staining x 3)
The H-Score ranges from 0 to 300.
Table 2: Illustrative Quantitative IHC Data for PAR Staining After this compound Treatment
| Treatment Group | N | Mean H-Score (± SEM) | P-value vs. Vehicle |
| Vehicle Control | 5 | 210 ± 15 | - |
| This compound (10 mg/kg) | 5 | 95 ± 12 | <0.01 |
| This compound (30 mg/kg) | 5 | 40 ± 8 | <0.001 |
| Positive Control (DNA damaging agent) | 3 | 280 ± 10 | <0.05 |
| Negative Control (No primary antibody) | 3 | 5 ± 2 | <0.001 |
Note: The data presented in Table 2 is for illustrative purposes only and is intended to demonstrate the expected trend of decreased PAR staining with increasing doses of a PARP inhibitor like this compound. Actual results may vary depending on the experimental model and conditions.
Conclusion
The provided protocol offers a robust method for assessing the in vivo efficacy of the PARP-1 inhibitor this compound by measuring the levels of poly(ADP-ribose) in tumor tissues. This immunohistochemical approach allows for the semi-quantitative analysis of PARP-1 activity and can be a valuable tool in preclinical and clinical studies to determine target engagement and pharmacodynamic response to this compound. The visualization of PARP inhibition within the tumor microenvironment can provide critical insights into the drug's mechanism of action and its potential therapeutic efficacy.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair - Wikipedia [en.wikipedia.org]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Co-treatment of PARP Inhibitors with Chemotherapy Agents
Disclaimer: Extensive searches for the specific compound EB-47 in combination with chemotherapy agents did not yield any publicly available data. Therefore, these Application Notes and Protocols are provided as a generalized framework for the co-treatment of a generic PARP/ARTD-1 inhibitor with chemotherapy, based on established principles and methodologies in the field. These guidelines are intended for research purposes only and should be adapted and validated for any specific PARP inhibitor, such as this compound.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted cancer therapies that exploit deficiencies in DNA damage repair (DDR) pathways.[1] this compound is identified as a potent and selective inhibitor of PARP-1/ARTD-1 with an IC50 value of 45 nM.[1] PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and result in the formation of double-strand breaks (DSBs). In cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
The co-administration of PARP inhibitors with DNA-damaging chemotherapy agents, such as platinum-based compounds (e.g., cisplatin) or topoisomerase inhibitors (e.g., doxorubicin), is a promising strategy to enhance anti-tumor efficacy. Chemotherapy-induced DNA damage, when combined with PARP inhibition, can overwhelm the cancer cell's remaining DNA repair capacity, leading to synergistic cell killing. This approach may also broaden the applicability of PARP inhibitors to tumors without inherent HR deficiencies.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis methods for investigating the co-treatment of a PARP inhibitor with chemotherapy agents in a preclinical research setting.
Data Presentation: Synergistic Effects of PARP Inhibitors with Chemotherapy
The following tables are templates illustrating how to present quantitative data from in vitro synergy studies. The values presented are hypothetical and should be replaced with experimental data.
Table 1: In Vitro Cytotoxicity of a PARP Inhibitor and Cisplatin as Single Agents
| Cell Line | PARP Inhibitor IC₅₀ (nM) | Cisplatin IC₅₀ (µM) |
| Breast Cancer (MCF-7) | 50 | 5.2 |
| Ovarian Cancer (OVCAR-3) | 35 | 3.8 |
| Pancreatic Cancer (PANC-1) | 120 | 8.5 |
Table 2: Combination Index (CI) Values for PARP Inhibitor and Cisplatin Co-treatment
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]
| Cell Line | Drug Ratio (PARP-i : Cisplatin) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) |
| Breast Cancer (MCF-7) | 1:100 | 0.65 | 0.58 | 0.52 |
| Ovarian Cancer (OVCAR-3) | 1:100 | 0.48 | 0.41 | 0.35 |
| Pancreatic Cancer (PANC-1) | 1:100 | 0.82 | 0.75 | 0.68 |
Fa: Fraction affected (e.g., 0.50 corresponds to 50% cell growth inhibition).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a PARP inhibitor and a chemotherapy agent, both alone and in combination. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay measures the metabolic activity of viable cells.[5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PARP inhibitor (e.g., this compound)
-
Chemotherapy agent (e.g., Cisplatin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of the PARP inhibitor and the chemotherapy agent separately. Replace the medium with 100 µL of medium containing the respective drugs.
-
Combination Treatment: Prepare serial dilutions of the PARP inhibitor and the chemotherapy agent at a constant ratio (e.g., based on their individual IC₅₀ values). Add 100 µL of the drug combination to the wells.
-
Include untreated control wells (vehicle only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours at 37°C, protected from light, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values for single agents and perform synergy analysis for the combination treatment using software like CompuSyn.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Building on the backbone of CD47-based therapy in cancer: Combination strategies, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uclawsf.edu [repository.uclawsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
Application Notes and Protocols: A Comparative Analysis of PARP1 Inhibition by Lentiviral shRNA Knockdown and EB-47 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two common methods for inhibiting Poly(ADP-ribose) polymerase 1 (PARP1): genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the chemical compound EB-47. Understanding the distinct mechanisms and cellular consequences of these approaches is critical for designing experiments and interpreting results in the fields of DNA damage repair, cancer biology, and drug development.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Its inhibition is a promising strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3]
Two primary methods are employed to abrogate PARP1 function in a research setting:
-
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA targeting the PARP1 mRNA, leading to its degradation and a subsequent reduction in PARP1 protein expression. This method allows for stable, long-term suppression of PARP1.[4]
-
This compound Treatment: This pharmacological approach involves the use of a small molecule inhibitor, this compound, which competes with the natural substrate of PARP1, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[5] This directly inhibits the enzymatic activity of the PARP1 protein.
While both methods aim to reduce PARP1 activity, their mechanisms of action and the resulting cellular phenotypes can differ significantly. This document outlines these differences, provides quantitative comparisons, and details the experimental protocols for their application.
Comparative Data Presentation
The following tables summarize the key differences and quantitative data derived from studies comparing PARP1 inhibition through shRNA knockdown versus chemical inhibitors. It is important to note that direct comparative studies using this compound are limited; therefore, data from studies using other well-characterized PARP inhibitors are included to illustrate the principles of pharmacological inhibition versus genetic knockdown.
Table 1: Mechanistic and Cellular Effects
| Feature | Lentiviral shRNA Knockdown of PARP1 | This compound Treatment (and other PARP inhibitors) |
| Mechanism of Action | Post-transcriptional gene silencing leading to reduced PARP1 protein levels.[4] | Competitive inhibition of the PARP1 catalytic domain, blocking its enzymatic activity. |
| Target | PARP1 mRNA.[4] | PARP1 protein (and potentially other PARPs, e.g., PARP2).[6] |
| Effect on Protein | Depletion of the PARP1 protein.[7] | The PARP1 protein remains present but is catalytically inactive. Inhibition can also lead to "trapping" of PARP1 on DNA.[8] |
| Specificity | Can be highly specific to PARP1, but off-target effects due to the shRNA sequence are possible.[9][10] | Specificity depends on the inhibitor; some may inhibit other PARP family members. This compound has been shown to have effects on both PARP1 and PARP2.[6] |
| Reversibility | Generally considered long-term and stable, requiring the generation of new cells to restore protein levels.[4] | Reversible upon removal of the compound. |
| Cellular Consequences | Cells adapt to the long-term absence of PARP1, potentially activating compensatory pathways.[6] | Acute inhibition of PARP1 activity, which can lead to the accumulation of unresolved DNA repair intermediates.[7] |
Table 2: Quantitative Comparison of Effects on DNA Single-Strand Break Repair (SSBR)
Data in this table is based on a study comparing PARP-1 knockdown with the PARP inhibitor 3-aminobenzamide (3-AB). While not this compound, it illustrates the differential effects of knockdown versus chemical inhibition.
| Condition | Half-life of SSB Rejoining (t1/2) in G1 Phase | Half-life of SSB Rejoining (t1/2) in S Phase | Percentage of Unrejoined SSBs after 6h in S Phase |
| Control Cells | ~4.9 min | ~4.9 min | ~0% |
| PARP-1 Knockdown (shRNA) | Delayed | As rapid as controls | ~0% |
| PARP Inhibitor (3-AB) Treatment | Slowed down ~10-fold | Slowed down ~10-fold | ~26% |
Reference: Godon et al., Nucleic Acids Research, 2008.[6]
Signaling Pathways and Experimental Workflows
PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand breaks.
References
- 1. DNA repair - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
Application Note: Validating the On-Target Effects of the PARP1 Inhibitor EB-47 Using CRISPR-Cas9 Mediated Gene Knockout
Audience: Researchers, scientists, and drug development professionals.
Abstract: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[1][2][3] Inhibitors of PARP1 have emerged as a promising class of anti-cancer therapeutics, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] EB-47 is a potent, cell-permeable inhibitor of PARP1 with a reported IC50 of 45 nM.[6][7][8] Validating that the cytotoxic effects of a small molecule like this compound are directly attributable to the inhibition of its intended target is a crucial step in drug development. This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to generate a PARP1 knockout cell line to unequivocally validate the on-target activity of this compound. The described workflow includes CRISPR-Cas9 knockout, validation of knockout, and subsequent comparative assays for cell viability, DNA damage, and apoptosis in wild-type versus knockout cells.
Introduction
PARP1 acts as a DNA damage sensor, binding to DNA breaks and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[3][9] This PARylation process recruits DNA repair machinery to the site of damage.[2] Inhibition of PARP1 enzymatic activity or "trapping" PARP1 on DNA prevents the repair of SSBs.[10] When a cell replicates, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
This compound is an adenosine-substituted isoindolinone compound that potently inhibits PARP-1.[6][7] While biochemical assays can determine inhibitory constants, a cell-based genetic approach is the gold standard for confirming that the drug's mechanism of action is target-dependent. By knocking out the PARP1 gene using CRISPR-Cas9, we can create a model system that is genetically resistant to a true PARP1 inhibitor. If this compound shows significantly reduced efficacy in PARP1 knockout (KO) cells compared to their wild-type (WT) counterparts, it provides strong evidence of on-target activity. This note details the protocols to perform this validation.
Experimental Workflow
The overall experimental process is designed to create and validate a PARP1 knockout cell line and then use it to test the target specificity of this compound.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. CRISPR/Cas9‐mediated mutagenesis to validate the synergy between PARP1 inhibition and chemotherapy in BRCA1‐mutated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitor IX, this compound The PARP Inhibitor IX, this compound controls the biological activity of PARP. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. PARP Inhibitor IX, this compound - Calbiochem | 324473 [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with high background in immunofluorescence (IF) staining.
Troubleshooting Guide: High Background in Immunofluorescence
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and mitigating the common causes of high background in your immunofluorescence experiments.
Problem: High background staining observed across the sample.
High background can manifest as a general, diffuse fluorescence that reduces the signal-to-noise ratio. The following sections break down the potential causes and solutions.
1. Antibody Concentration and Incubation
Excessive antibody concentration is a frequent cause of non-specific binding and high background.
-
Is the primary or secondary antibody concentration too high?
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[1][2][3] It is recommended to perform a dilution series for any new antibody.[4]
-
Protocol: See "Protocol 1: Antibody Titration for Optimal Concentration."
-
-
Was the incubation time or temperature excessive?
| Parameter | Recommendation for Optimization | Potential Impact on Background |
| Primary Antibody Dilution | Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000). | Too concentrated leads to non-specific binding. |
| Secondary Antibody Dilution | Perform a dilution series (e.g., 1:200, 1:500, 1:1000, 1:2000). | Too concentrated increases background noise. |
| Incubation Time | Test shorter durations (e.g., 1-2 hours at RT vs. overnight at 4°C). | Prolonged incubation can increase non-specific binding. |
| Incubation Temperature | Compare room temperature vs. 4°C incubation. | Higher temperatures can sometimes increase background.[5] |
2. Blocking
Insufficient or inappropriate blocking can lead to non-specific antibody binding to the sample.
-
Was the blocking step adequate?
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% in PBS-T | Serum should be from the same species as the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Use high-purity, IgG-free BSA to avoid cross-reactivity.[7] |
| Non-fat Dry Milk | 1-5% in PBS-T | Not recommended for detecting phosphorylated proteins. |
3. Washing
Inadequate washing will not sufficiently remove unbound or loosely bound antibodies.
-
Were the washing steps sufficient?
4. Autofluorescence
Autofluorescence is the natural fluorescence of the biological sample, which can contribute to high background.
-
Is there inherent autofluorescence in the sample?
-
Solution: Examine an unstained sample under the microscope to assess the level of autofluorescence.[9][10] If present, consider using a quenching agent like Sudan Black B or a commercial antifade mounting medium with a quencher.[9] Some fixatives, like glutaraldehyde, can increase autofluorescence; consider using fresh paraformaldehyde.[9][10]
-
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in your optimized blocking buffer.
-
Stain a separate coverslip/slide with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image the samples using identical microscope settings.
-
Analyze the images to identify the dilution that provides the best signal-to-noise ratio.
-
Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Optimizing Blocking Conditions
-
Prepare different blocking buffers (e.g., 5% normal goat serum in PBS-T, 3% BSA in PBS-T).
-
Block separate coverslips/slides with each buffer for at least 1 hour at room temperature.
-
Proceed with your standard immunofluorescence protocol.
-
Compare the background levels between the different blocking conditions to determine the most effective one for your experiment.
Protocol 3: Stringent Washing Procedure
-
After primary antibody incubation, wash the samples three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBS-T).
-
After secondary antibody incubation, repeat the wash step with three changes of PBS-T for 5-10 minutes each.
-
Ensure gentle agitation during the washes to enhance the removal of unbound antibodies.
Frequently Asked Questions (FAQs)
Q1: I see high background even in my negative control (secondary antibody only). What should I do?
A1: This indicates non-specific binding of your secondary antibody.[2]
-
Increase blocking stringency: Use a blocking serum from the same species as your secondary antibody.[2]
-
Dilute the secondary antibody further: You may be using too high a concentration.
-
Consider a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing serum proteins from other species to reduce cross-reactivity.[5]
Q2: My cells appear to have a hazy, uniform fluorescence. What is the likely cause?
A2: This is often due to insufficient washing or a suboptimal blocking step. Ensure you are following a stringent washing protocol and that your blocking buffer is fresh and appropriate for your sample.
Q3: Can the fixative I use contribute to high background?
A3: Yes, some fixatives, particularly older formaldehyde solutions or glutaraldehyde, can cause autofluorescence.[10] It is recommended to use fresh, high-quality paraformaldehyde. Inadequate removal of the fixative can also lead to increased background, so ensure thorough washing after fixation.[5]
Q4: Does the choice of mounting medium affect background?
A4: Yes, using a high-quality antifade mounting medium is crucial. Some mounting media also contain agents that can help to quench autofluorescence.
Visual Guides
Caption: Troubleshooting workflow for high background in immunofluorescence.
Caption: Standard indirect immunofluorescence workflow.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. insights.oni.bio [insights.oni.bio]
- 5. m.youtube.com [m.youtube.com]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. youtube.com [youtube.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: EB-47 In Vitro Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with EB-47 treatment in vitro.
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, from experimental design to cell line-specific characteristics. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why am I observing high variability in cell viability/cytotoxicity assays with this compound?
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Cell Line Heterogeneity | Different cancer cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to PARP inhibitors due to their genetic and epigenetic makeup, particularly the status of DNA repair pathways like homologous recombination (HR). | Characterize Cell Lines: Confirm the HR status (e.g., BRCA1/2 mutations) of your cell lines. Use low-passage number cells to maintain consistency. Run Parallel Controls: Always include both sensitive and resistant control cell lines in your experiments. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to significant well-to-well variability in viability readouts. | Optimize Seeding Protocol: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating. Allow cells to adhere and distribute evenly before adding the compound. |
| Suboptimal Drug Preparation/Storage | This compound is soluble in DMSO. Improper dissolution or storage can lead to inaccurate concentrations and degradation of the compound.[1] | Follow Solubility Guidelines: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1] Verify Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below a cytotoxic level (typically <0.5%). |
| Variable Treatment Duration | The cytotoxic effects of PARP inhibitors are often cell cycle-dependent and may require a sufficient duration to manifest. | Optimize Treatment Time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line and assay. |
| Assay-Specific Artifacts | The choice of viability assay can influence results. For example, assays relying on metabolic activity (e.g., MTT, MTS) can be affected by changes in cellular metabolism that are independent of cell death. | Select Appropriate Assay: Consider using multiple viability assays that measure different parameters (e.g., metabolic activity, membrane integrity, ATP content) to confirm your findings. Adhere to Assay Protocols: Strictly follow the manufacturer's instructions for incubation times and reagent preparation.[2] |
Question: My this compound IC50 values are inconsistent or different from published data.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Differences in Experimental Protocols | Minor variations in protocols, such as cell seeding density, treatment duration, and the specific viability assay used, can lead to different IC50 values. | Standardize Your Protocol: Document and standardize all experimental parameters. When comparing to published data, ensure your methodology is as similar as possible. |
| Cell Line Misidentification or Contamination | Using a misidentified or contaminated cell line will lead to irrelevant and irreproducible results. | Authenticate Cell Lines: Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination. |
| Development of Acquired Resistance | Continuous culture in the presence of a drug can lead to the selection of resistant cell populations. | Use Early Passage Cells: Avoid using cells that have been in continuous culture for an extended period. If you suspect resistance, perform a fresh thaw of an early passage stock. |
| Curve Fitting and Data Analysis | The method used to calculate the IC50 value from the dose-response curve can impact the result. | Use a Consistent Analysis Method: Employ a standardized non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit your data and calculate the IC50. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), with an IC50 of 45 nM.[1][3] It functions by mimicking the PARP-1 substrate, NAD+.[3]
2. What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO up to 50 mM and in water up to 5 mM with gentle warming.[1] It is recommended to store the solid compound and stock solutions at -20°C.[1]
3. What are typical in vitro concentrations and treatment durations for this compound? The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on its IC50, a starting concentration range for in vitro cell-based assays could be from 1 nM to 10 µM. Treatment durations typically range from 24 to 96 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
4. How does the homologous recombination (HR) status of a cell line affect its sensitivity to this compound? Cell lines with deficiencies in the HR DNA repair pathway (e.g., those with BRCA1 or BRCA2 mutations) are generally more sensitive to PARP inhibitors like this compound. This is due to the principle of synthetic lethality, where inhibiting PARP-1 in a cell that already has a compromised ability to repair double-strand breaks leads to cell death.
5. Can I use this compound in combination with other drugs? Yes, PARP inhibitors are often used in combination with other anti-cancer agents, particularly DNA-damaging agents, to enhance their efficacy. However, combination therapies should be carefully designed and tested to assess for synergistic, additive, or antagonistic effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Note that the in vitro efficacy of this compound is highly dependent on the cell line and experimental conditions.
| Target | IC50 | Comments |
| PARP-1 | 45 nM | Potent and selective inhibition.[1][3] |
| ARTD5 (PARP5a/Tankyrase 1) | 410 nM | Modest potency.[3] |
| CdPARP | 0.86 µM | Inhibition of Clostridioides difficile PARP.[3] |
| HsPARP | 1.0 µM | Inhibition of Homo sapiens PARP.[3] |
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
References
EB-47 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EB-47. The information is designed to address specific issues that may be encountered during in vitro experimentation, particularly concerning its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's cytotoxicity at high concentrations?
A1: At high concentrations, this compound is believed to induce cytotoxicity primarily through the induction of overwhelming oxidative stress, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways. Evidence suggests that this compound may also interfere with key cellular signaling cascades involved in cell survival and proliferation.
Q2: We are observing significant cytotoxicity even at what we consider to be our low-dose controls. What could be the issue?
A2: This could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. It is recommended to run a solvent-only control.
-
Compound Instability: this compound may degrade in culture medium over time, releasing more potent cytotoxic byproducts.
Q3: Our cytotoxicity assay results show high variability between replicate wells. What are the common causes?
A3: High variability can stem from inconsistent cell seeding, improper mixing of this compound solutions, or edge effects in the microplate.[1] Ensure a homogenous cell suspension and proper pipetting technique. To mitigate edge effects, consider not using the outer wells of the assay plate for experimental samples.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly High Cytotoxicity | Cell density is too high, leading to increased signal in cytotoxicity assays. | Optimize cell seeding density through a titration experiment.[1] |
| Forceful pipetting during cell seeding is causing cellular stress. | Handle cell suspensions gently during plating.[1] | |
| High concentration of certain components in the cell culture medium is causing high background absorbance. | Test individual medium components and adjust their concentrations if necessary.[1] | |
| Precipitation of this compound in Culture Medium | The concentration of this compound exceeds its solubility in the culture medium. | Decrease the final concentration of this compound. Alternatively, consider using a different solvent or a solubilizing agent, ensuring the agent itself is not toxic to the cells. |
| Inconsistent IC50 Values | Variations in incubation time, cell density, or assay reagent preparation. | Standardize all experimental parameters. Ensure consistent timing for all steps and prepare fresh reagents for each experiment.[3] |
| Cell Morphology Changes Unrelated to Apoptosis | The observed morphological changes may be indicative of other forms of cell death, such as necroptosis or ferroptosis. | Utilize specific inhibitors of different cell death pathways to elucidate the primary mechanism. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | 15.2 |
| A549 | 25.8 |
| HeLa | 18.5 |
| HepG2 | 32.1 |
Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with this compound
| Cell Line | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| MCF-7 | 22% | 48% | 75% |
| A549 | 15% | 35% | 62% |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Standard workflow for assessing this compound cytotoxicity.
References
Technical Support Center: EB-47 In Vivo Studies
Disclaimer: The following information is for illustrative purposes only. EB-47 is a fictional compound, and all data, protocols, and troubleshooting advice are hypothetical. This content is designed to serve as a template for researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1 and MEK2 enzymes in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and tumor growth.
Troubleshooting Guide
Q2: I am observing lower than expected efficacy in my mouse xenograft model. What are the potential causes and troubleshooting steps?
A2: Suboptimal efficacy can stem from several factors. A systematic approach to troubleshooting is recommended.
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A3: Toxicity is a critical concern in in vivo studies. Refer to the table below for recommended actions based on the severity of weight loss.
| Body Weight Loss | Action | Recommendation |
| > 15% | Immediate | Euthanize the animal and perform necropsy. |
| 10-15% | Urgent | Reduce this compound dosage by 25-50%. Monitor daily. |
| 5-10% | Monitor | Continue dosing but monitor weight daily. |
-
Vehicle Control: Ensure that the vehicle alone is not causing toxicity.
-
Dose Reduction: If toxicity persists, a dose de-escalation study may be necessary.
Quantitative Data Summary
Table 1: Recommended Starting Doses for this compound in Different Models
| Animal Model | Tumor Type | Route of Administration | Starting Dose (mg/kg) | Dosing Schedule |
| Nude Mouse | A375 Melanoma Xenograft | Oral (p.o.) | 25 | Once daily (QD) |
| SCID Mouse | HT-29 Colon Cancer Xenograft | Intraperitoneal (i.p.) | 20 | Twice daily (BID) |
| C57BL/6 Mouse | B16-F10 Syngeneic Model | Oral (p.o.) | 30 | Once daily (QD) |
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (25 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax | 2.5 | µM |
| Tmax | 2 | hours |
| AUC(0-24h) | 15 | µM*h |
| Half-life (t1/2) | 4.5 | hours |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study Workflow
Protocol 2.1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Gradually add the vehicle to the this compound powder while vortexing to create a homogenous suspension.
-
Dosing: Use a 20-gauge oral gavage needle to administer the suspension. Ensure the suspension is well-mixed before dosing each animal.
Protocol 3.2: Western Blot for p-ERK in Tumor Tissue
-
Tissue Lysis: Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Technical Support Center: Troubleshooting EB-47 Induced Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving EB-47, a potent PARP-1 inhibitor, and its effects on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 of 45 nM.[1][2][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound leads to an accumulation of unrepaired SSBs.[4] When the cell enters S phase, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs) at the replication fork.[5] This accumulation of DSBs triggers the DNA Damage Response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair.[3][6] If the damage is too extensive, it can lead to apoptosis.[5]
Q2: At which phase of the cell cycle should I expect to see arrest after this compound treatment?
A2: Treatment with PARP inhibitors like this compound most commonly results in a G2/M phase cell cycle arrest.[3][6][7] This is a consequence of the DNA damage checkpoint activation in response to DSBs formed during S phase. Some studies with other PARP inhibitors have also reported an S-phase delay.[8] The specific phase of arrest and its duration can depend on the cell line, the concentration of this compound used, and the duration of treatment.
Q3: What are typical concentrations and treatment times to induce cell cycle arrest with this compound?
A3: The optimal concentration and treatment time for this compound will vary depending on the cell line and experimental goals. Based on its IC50 of 45 nM for PARP-1, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. For example, studies with other potent PARP inhibitors like Olaparib often use concentrations ranging from 1 µM to 10 µM.[6][7] To observe significant cell cycle arrest, a treatment duration of 24 to 72 hours is typically required.[6] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: My cells are not arresting in the expected cell cycle phase after this compound treatment. What could be the reason?
A4: Several factors could contribute to this issue:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit PARP-1 and induce sufficient DNA damage. Conversely, a very high concentration might induce rapid apoptosis, preventing the observation of a clear cell cycle arrest.
-
Incorrect Treatment Duration: The treatment time may be too short to allow for the accumulation of DNA damage and checkpoint activation.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PARP inhibitors. This can be due to factors like upregulation of drug efflux pumps or alterations in DNA repair pathways.
-
p53 Status of the Cell Line: The cell cycle arrest induced by some PARP inhibitors has been shown to be p53-dependent.[9] Cell lines with mutated or deficient p53 may exhibit a different response.
-
Drug Inactivity: Ensure that the this compound compound has been stored correctly (at -20°C, protected from light) and that the stock solution is fresh.[1] Stock solutions are generally stable for up to 3 months when stored at -20°C.[2]
Q5: Can I combine this compound with other drugs?
A5: Yes, combining PARP inhibitors like this compound with other agents is a common strategy. Synergistic effects are often observed when PARP inhibitors are combined with:
-
DNA damaging agents (e.g., cisplatin, temozolomide): These agents create DNA lesions that are normally repaired by pathways involving PARP-1, so inhibiting PARP-1 can enhance their efficacy.
-
Inhibitors of other DNA repair pathways (e.g., ATM or ATR inhibitors): This creates a synthetic lethal situation by blocking multiple DNA repair mechanisms.
-
Cell cycle checkpoint inhibitors (e.g., CHK1/2 inhibitors): This can force cells with DNA damage to enter mitosis, leading to mitotic catastrophe and cell death.
Troubleshooting Guides
Flow Cytometry Analysis of Cell Cycle
Problem: Poor resolution of cell cycle peaks (high CV of G1 peak).
| Possible Cause | Solution |
| Inconsistent Staining | Ensure cells are properly resuspended in the DNA staining solution (e.g., Propidium Iodide). Use a fixed number of cells for each sample. |
| Cell Clumping | Filter the cell suspension through a 40-70 µm cell strainer before analysis. Add 2 mM EDTA to the PBS washes to reduce cell-cell adhesion. |
| High Flow Rate | Run samples at a low flow rate to improve data acquisition and resolution. |
| Improper Fixation | Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C. |
Problem: No significant change in cell cycle distribution after this compound treatment.
| Possible Cause | Solution |
| Ineffective this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for observing cell cycle arrest. |
| Cell Line is Resistant | Consider using a different cell line known to be sensitive to PARP inhibitors (e.g., BRCA1/2-deficient cell lines). |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. This compound is soluble in DMSO and water.[10] |
Western Blot Analysis of Cell Cycle Proteins
Problem: Weak or no signal for target proteins (e.g., Cyclin B1, p-H2A.X).
| Possible Cause | Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control cell lysate known to express the target protein. |
| Poor Antibody Quality | Use a validated antibody for your application (Western Blot). Titrate the antibody to determine the optimal concentration. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer). Check the transfer efficiency using Ponceau S staining. |
| Incorrect Sample Preparation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. |
Problem: Inconsistent protein levels between replicates.
| Possible Cause | Solution |
| Unequal Protein Loading | Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a reliable loading control (e.g., β-actin, GAPDH, or Tubulin) to normalize your data. |
| Variability in Cell Treatment | Ensure consistent cell seeding density and uniform drug treatment across all replicates. |
Quantitative Data Summary
The following tables summarize representative quantitative data for PARP inhibitor-induced cell cycle arrest from studies using Olaparib, a well-characterized PARP inhibitor with a similar mechanism of action to this compound. These values should be used as a general guide, and optimal conditions for this compound should be determined empirically.
Table 1: Dose-Dependent Effect of Olaparib on Cell Cycle Distribution in Malignant Lymphocyte Cell Lines (72h treatment)
| Cell Line | Olaparib (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Reh | 0 | 55 | 35 | 10 |
| 1 | 45 | 30 | 25 | |
| 3 | 30 | 20 | 50 | |
| JVM-2 | 0 | 60 | 25 | 15 |
| 1 | 50 | 20 | 30 | |
| 3 | 40 | 15 | 45 | |
| Granta-519 | 0 | 50 | 40 | 10 |
| 1 | 40 | 35 | 25 | |
| 3 | 25 | 25 | 50 | |
| U698 | 0 | 65 | 20 | 15 |
| 1 | 55 | 15 | 30 | |
| 3 | 45 | 10 | 45 | |
| Data is illustrative and adapted from studies on Olaparib.[6] |
Table 2: Time-Course of G2/M Arrest in MKN28 Gastric Cancer Cells Treated with 10 µM Olaparib
| Treatment Time (days) | % G2/M Phase (Control) | % G2/M Phase (Olaparib) |
| 1 | 11 | 21 |
| 2 | 15 | 23 |
| 3 | 19 | 28 |
| Data adapted from a study on Olaparib.[7] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment and prevent confluence-induced cell cycle arrest. A starting density of 30-40% confluency is often recommended.
-
This compound Preparation: this compound is soluble in DMSO and water.[10] Prepare a concentrated stock solution (e.g., 10 mM in DMSO). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all samples, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. Collect both the detached cells and any floating cells from the medium to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C in ethanol for several days.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a DNA staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to degrade double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Gate on single cells to exclude doublets and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key proteins to investigate include:
-
DNA Damage Marker: Phospho-Histone H2A.X (γH2AX)
-
G2/M Checkpoint: Cyclin B1, CDK1, p-CDK1 (Tyr15)
-
p53 Pathway: p53, p21
-
Rb Pathway: p-Rb (Ser807/811)
-
Loading Control: β-actin, GAPDH, or Tubulin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein expression levels relative to the loading control.
Visualizations
Caption: Signaling pathway of this compound induced G2/M cell cycle arrest.
References
- 1. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An understudied type of breast cancer poses a lurking threat | EurekAlert! [eurekalert.org]
- 6. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair | Semantic Scholar [semanticscholar.org]
- 10. EB 47 | Poly(ADP-ribose) Polymerase Inhibitors: R&D Systems [rndsystems.com]
EB-47 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the PARP-1 inhibitor, EB-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), with an IC50 of 45 nM. It functions by mimicking the substrate NAD+ and binding to the nicotinamide and adenosine subsites of the enzyme. By inhibiting PARP-1, this compound interferes with DNA single-strand break repair. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in both water and DMSO. Following reconstitution, it is recommended to create aliquots of your stock solution and freeze them at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions. To avoid repeated freeze-thaw cycles, which can lead to degradation, use a fresh aliquot for each experiment.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo models. For in vivo administration, it is crucial to select an appropriate vehicle and administration route based on the specific experimental design.
Troubleshooting Guides
Guide 1: Inconsistent or No Effect in Cell Culture Experiments
| Potential Issue | Possible Cause | Recommended Solution |
| No observable cellular phenotype (e.g., no change in cell viability, no increase in DNA damage) | Incorrect concentration of this compound: The concentration may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range of concentrations around the reported IC50 (45 nM) and narrow it down. |
| Cell line is not sensitive to PARP inhibition: The cell line may have a proficient homologous recombination repair pathway. | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-mutant cancer cell line). Consider if your experimental goals can be achieved with a different cell line. | |
| Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles may have compromised the compound's activity. | Prepare a fresh stock solution of this compound from solid material. Ensure proper storage at -20°C in single-use aliquots. | |
| Insufficient incubation time: The duration of treatment may not be long enough to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation time for your experimental endpoint. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Mycoplasma contamination: Mycoplasma can alter cellular responses and affect the reliability of your data. | Regularly test your cell cultures for mycoplasma contamination. |
Guide 2: Issues with In Vivo Experiments
| Potential Issue | Possible Cause | Recommended Solution |
| Lack of tumor growth inhibition | Suboptimal dosing or scheduling: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration in the tumor. | Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the optimal dose and schedule for this compound in your animal model. This will help correlate drug exposure with target engagement (PARP inhibition in the tumor). |
| Poor bioavailability: The chosen vehicle or route of administration may not be optimal for this compound absorption. | Experiment with different vehicle formulations and administration routes (e.g., oral gavage, intraperitoneal injection) to improve bioavailability. | |
| Tumor model is resistant to PARP inhibition: The in vivo tumor model may have intrinsic or acquired resistance mechanisms. | Use a well-characterized, PARP inhibitor-sensitive tumor model as a positive control. | |
| Toxicity in animal models | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Conduct a dose-escalation study to determine the MTD of this compound in your animal model. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). |
| Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Include a vehicle-only control group in your experiments to assess any toxicity associated with the vehicle itself. |
Data Summary Tables
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value |
| Molecular Weight | 610.45 g/mol |
| Formula | C₂₄H₂₇N₉O₆·2HCl |
| Purity | ≥98% |
| Recommended Storage (Solid) | -20°C |
| Stock Solution Storage | -20°C (stable for up to 3 months) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 5 mM (with gentle warming) |
| DMSO | 50 mM |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a serial dilution to obtain a range of concentrations for determining the IC50.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.
Protocol 2: General Procedure for In Vivo Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously implant tumor cells or tumor fragments into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation and Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the drug to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and body weight of the animals regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals and excise the tumors for further analysis (e.g., Western blot for PARP activity, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound in PARP-1 signaling.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
Technical Support Center: Troubleshooting Non-Specific Binding of EB-47 in Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of the PARP-1/ARTD-1 inhibitor, EB-47, in pull-down assays.
Troubleshooting Guide
Non-specific binding can obscure true interactions and lead to false-positive results. This guide provides a systematic approach to identifying and mitigating these issues when using this compound as a bait molecule.
Problem: High background or non-specific binding of proteins to the beads/matrix.
This is one of the most common issues in pull-down assays. Several factors can contribute to this problem, from inadequate blocking to improper washing stringency.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Before adding the cell lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on the beads themselves. |
| Inadequate Pre-clearing of Lysate | Proteins in the cell lysate can bind non-specifically to the affinity matrix.[1] Pre-clear the lysate by incubating it with beads alone (without the bait) before the actual pull-down. This will remove proteins that have an affinity for the beads. |
| Suboptimal Wash Buffer Composition | The stringency of the wash buffer is critical.[2] If the salt concentration (e.g., NaCl) is too low, non-specific interactions may not be disrupted. Conversely, if it's too high, true low-affinity interactions might be lost. Try optimizing the salt concentration (e.g., 150-500 mM NaCl) and detergent concentration (e.g., 0.1-0.5% NP-40 or Triton X-100). |
| Insufficient Number or Duration of Washes | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash to more effectively remove non-specifically bound proteins.[2] |
| Hydrophobic or Ionic Interactions | The chemical properties of this compound or the target protein might promote non-specific interactions. The inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) or adjusting the pH of the buffers can help minimize these effects. |
| Protein Aggregation | Protein aggregates in the lysate can be "sticky" and contribute to background. Centrifuge the lysate at a high speed before the pull-down to pellet any aggregates. The inclusion of reducing agents like DTT or BME in the lysis buffer can also help, provided they don't interfere with the intended interaction. |
Problem: this compound appears to be binding to many proteins non-specifically.
If you observe a smear or multiple unexpected bands in your elution fraction, it could indicate that this compound itself is interacting non-specifically with a wide range of proteins.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of this compound | Using an excessive amount of the this compound bait can lead to increased non-specific interactions. Perform a titration experiment to determine the optimal, lowest effective concentration of this compound for your assay. |
| Inappropriate Control Experiments | It is crucial to run parallel control experiments to distinguish specific from non-specific binding.[3] A key control is to use beads without any immobilized this compound.[3] Any proteins that are pulled down in this control are binding non-specifically to the beads. Another important control is to perform the pull-down in the presence of a known competitor for the target protein. |
| Nature of this compound | This compound is an adenosine analog and a NAD+ mimic.[4] It is possible that it may interact with a broader range of ATP/NAD+ binding proteins than just PARP-1. Consider this possibility when interpreting your results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1, with an IC50 of 45 nM.[4][5] It also shows modest potency against ARTD5 (IC50 of 410 nM) and can inhibit CdPARP and HsPARP.[4] As a NAD+ mimic, it binds to the substrate NAD+ site of ARTD1.[4]
Q2: What are the essential controls for a pull-down assay with this compound?
A2: To ensure the validity of your results, the following controls are highly recommended:
-
Beads alone control: Incubate your cell lysate with the beads that have not been coupled to this compound. This will identify proteins that bind non-specifically to the matrix.[3]
-
Negative control bait: If possible, use a structurally similar but inactive analog of this compound as a bait. This can help to identify interactions that are specific to the active compound.
-
Competitive elution: After pulling down the protein complexes with this compound, try to elute them with a high concentration of a known binder to the target protein (e.g., a known PARP-1 inhibitor). If the interaction is specific, the known binder should displace the pulled-down proteins.
Q3: How can I be sure that the interactions I'm seeing are specific to this compound's inhibition of PARP-1?
A3: Verifying the specificity of the interaction is a multi-step process.
-
Reverse pull-down: If you have an antibody against a putative interacting protein, perform a co-immunoprecipitation to see if it pulls down PARP-1 in the presence of this compound.
-
Knockdown/Knockout experiments: Use siRNA or CRISPR to reduce or eliminate the expression of PARP-1 in your cells. If the interaction with your protein of interest is dependent on PARP-1, it should be significantly reduced or abolished in the knockdown/knockout cells.
-
In vitro binding assays: Use purified recombinant proteins to confirm a direct interaction between your protein of interest and PARP-1 in the presence of this compound.
Q4: What lysis buffer is recommended for pull-down assays with this compound?
A4: A common starting point for a lysis buffer is a RIPA (Radioimmunoprecipitation assay) buffer, which contains detergents that can effectively solubilize many cellular proteins. However, the optimal buffer can be target-dependent. You may need to empirically test different buffers with varying detergent types and concentrations to find the one that best preserves the specific interaction you are studying while minimizing non-specific binding.
Q5: Should I be concerned about the solubility of this compound?
A5: this compound is soluble in water up to 50 mg/mL and in DMSO up to 50 mM.[5] Ensure that the final concentration of the solvent in your assay is low enough not to affect protein interactions. It is always good practice to include a vehicle control (the solvent used to dissolve this compound) in your experiments.
Experimental Protocols
Protocol 1: Standard Pull-Down Assay with Immobilized this compound
This protocol outlines a general workflow for a pull-down assay using this compound immobilized on affinity beads.
Caption: General workflow for a pull-down assay using immobilized this compound.
Methodology:
-
Immobilization of this compound: Covalently couple this compound to activated beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with control beads (without this compound) for 1 hour at 4°C with gentle rotation to remove proteins that bind non-specifically to the beads.
-
Binding: Add the pre-cleared lysate to the this compound-coupled beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with a wash buffer of appropriate stringency.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH buffer, high salt buffer, or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for High Background
The following diagram illustrates a logical workflow for troubleshooting high background in pull-down assays.
Caption: A decision-making diagram for troubleshooting high background signals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. PARP Inhibitor IX, this compound The PARP Inhibitor IX, this compound controls the biological activity of PARP. This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.cn]
Adjusting EB-47 treatment time for optimal PARP inhibition
Welcome to the technical support center for EB-47, a potent, NAD+ mimetic PARP-1/ARTD-1 inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for effective PARP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PARP-1/ARTD-1 with an IC50 value of 45 nM.[1] It functions as a mimic of the natural PARP substrate, NAD+, binding to the NAD+ binding site of the enzyme.[1] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response mediated by PARP-1. Furthermore, studies have shown that this compound enhances the retention of PARP-1 on DNA breaks, a phenomenon known as "trapping," which contributes to its cytotoxic effects in cancer cells.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on its potent in vitro IC50 of 45 nM, a good starting point for cell culture experiments is in the low nanomolar to low micromolar range.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range for a dose-response experiment could be from 10 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. For stock solutions, dissolve this compound in a suitable solvent like DMSO. Following reconstitution, it is recommended to aliquot the stock solution and store it at -20°C. Under these conditions, stock solutions are reported to be stable for up to 3 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or low PARP inhibition observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM) and narrow down to find the EC50 for your specific assay. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal treatment duration. PARP inhibition can be a rapid process, but downstream effects may take longer to manifest. Analyze PARP activity at various time points (e.g., 1, 4, 8, 12, 24, and 48 hours). |
| This compound Instability in Culture Medium | While stock solutions are stable, the stability of this compound in cell culture medium at 37°C for extended periods is not well-documented. For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PARP inhibitors. Confirm the expression and activity of PARP-1 in your cell line. Consider using a positive control cell line known to be sensitive to PARP inhibitors. |
| Inactive this compound | Ensure that the this compound stock solution has been stored correctly and is within its expiration date. If in doubt, use a fresh vial of the compound. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent this compound Dosing | Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions from the stock for each experiment. |
| Assay Variability | Standardize all assay parameters, including incubation times, antibody dilutions, and washing steps. Include appropriate positive and negative controls in every experiment. |
| Cellular NAD+ Level Fluctuations | As this compound is a NAD+ mimic, cellular NAD+ levels could potentially influence its efficacy.[2] Ensure consistent cell culture conditions that would not drastically alter cellular metabolism and NAD+ pools between experiments. |
Experimental Protocols & Data
Determining Optimal this compound Concentration and Treatment Time
To achieve optimal PARP inhibition, it is crucial to determine the ideal concentration and treatment duration of this compound for your specific experimental system. A systematic approach combining dose-response and time-course studies is recommended.
Table 1: Suggested Starting Parameters for Dose-Response and Time-Course Experiments
| Parameter | Suggested Range | Notes |
| This compound Concentration | 10 nM - 10 µM | Perform a logarithmic dilution series. |
| Treatment Time | 1, 4, 8, 12, 24, 48 hours | Adjust based on the specific cellular process being investigated. |
| Cell Seeding Density | Varies by cell line | Ensure cells are in the logarithmic growth phase at the time of treatment. |
Key Experimental Methodologies
1. Western Blot for PARP-1 Cleavage
This method assesses the downstream effects of PARP inhibition, which can lead to apoptosis and the cleavage of PARP-1 by caspases.
Protocol:
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations for various time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP-1 and total PARP-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Immunofluorescence for PAR Polymer (PAR) Formation
This assay directly measures the enzymatic activity of PARP-1 by detecting the formation of PAR chains.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat with a DNA damaging agent (e.g., H₂O₂) to induce PARP activity, with and without pre-incubation with this compound for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against PAR overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize and quantify the PAR signal using a fluorescence microscope.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the cytotoxic effects of this compound.
Protocol (MTT Example):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: PARP-1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for this compound characterization.
Caption: A logical troubleshooting flowchart for PARP inhibition experiments.
References
Validation & Comparative
Comparative Analysis of Olaparib and EB-47 in Breast Cancer Cell Lines
A comprehensive review of the available in vitro data on the PARP inhibitor olaparib and an overview of the current data landscape for EB-47.
This guide provides a detailed comparison of the poly (ADP-ribose) polymerase (PARP) inhibitor olaparib with the compound this compound, focusing on their performance in breast cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on available experimental data.
While extensive research has been conducted on olaparib, a clinically approved PARP inhibitor, publicly available data on this compound in the context of breast cancer is not available at the time of this publication. Therefore, this guide will focus on the established effects of olaparib and will be updated as information on this compound becomes available.
Olaparib: A Potent PARP Inhibitor
Olaparib is a well-characterized PARP inhibitor that has demonstrated significant efficacy in the treatment of certain types of breast cancer, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3] Its mechanism of action is based on the concept of synthetic lethality.[4] In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP-mediated base excision repair (BER) by olaparib leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death.[4][5][6]
Quantitative Performance of Olaparib in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of olaparib in various breast cancer cell lines as reported in the literature.
| Cell Line | Subtype | IC50 (µM) | Assay | Reference |
| MCF-7 | ER+, PR+, HER2- | 10 | MTS Assay | [7] |
| MDA-MB-231 | Triple-Negative | 14 | MTS Assay | [7] |
| HCC1937 | Triple-Negative (BRCA1 mutant) | 150 | MTS Assay | [7] |
| Various | Triple-Negative & Non-Triple-Negative | 4.2 - 19.8 | MTT Assay | [8] |
| Various | Triple-Negative & Non-Triple-Negative | 0.6 - 3.2 | Colony Formation Assay | [8] |
ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal Growth Factor Receptor 2
Experimental Protocols
Cell Viability (MTS/MTT) Assay: To determine the IC50 values, breast cancer cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the drug (e.g., olaparib) or vehicle control. After a specified incubation period (e.g., 7 days), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the tetrazolium salt into a colored formazan product, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Colony Formation Assay: This assay assesses the long-term effects of a drug on cell proliferation and survival. A known number of cells are seeded in 6-well plates and treated with the drug at various concentrations. The cells are then incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks). After incubation, the colonies are fixed, stained (e.g., with crystal violet), and counted. The IC50 is determined as the concentration of the drug that reduces colony formation by 50% compared to the control.
This compound: Data Not Available
A thorough search of the scientific literature and publicly available databases did not yield any information regarding the compound this compound in the context of breast cancer research or as a PARP inhibitor. Its mechanism of action, efficacy in breast cancer cell lines, and any associated experimental data remain undisclosed or unpublished.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of olaparib via synthetic lethality.
Caption: Experimental workflow for determining IC50 values.
Conclusion
Olaparib is a potent inhibitor of PARP with well-documented efficacy against various breast cancer cell lines, particularly those with deficiencies in the homologous recombination repair pathway. Its mechanism of action, centered on synthetic lethality, provides a targeted therapeutic approach. In contrast, there is a significant lack of publicly available information on this compound, precluding a direct comparison with olaparib at this time. Further research and publication of data on this compound are necessary to evaluate its potential as a therapeutic agent in breast cancer.
References
- 1. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Summary of PARP Inhibitors for the Treatment of Breast Cancer [jhoponline.com]
- 3. komen.org [komen.org]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EB-47 and Other PARP Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative overview of the preclinical PARP inhibitor EB-47 and other prominent PARP inhibitors that have reached clinical use: Olaparib, Niraparib, Rucaparib, and Talazoparib. The comparison focuses on their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Mechanism of Action: A Shared Pathway
PARP inhibitors capitalize on the concept of synthetic lethality. They block the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of double-strand DNA breaks during replication. This overwhelming DNA damage triggers cell death.
Figure 1: Simplified signaling pathway of PARP inhibition leading to cancer cell death.
Biochemical Potency: A Head-to-Head Comparison
The intrinsic potency of a PARP inhibitor is determined by its ability to inhibit the enzymatic activity of PARP proteins, primarily PARP-1 and PARP-2. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Inhibitor | PARP-1 IC50/Ki (nM) | PARP-2 IC50/Ki (nM) |
| This compound | 45[1] | Not widely reported |
| Olaparib | 1-5 | 1 |
| Niraparib | 3.8 | 2.1 |
| Rucaparib | 1.4 (Ki) | Not widely reported |
| Talazoparib | 0.57 | Not widely reported |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Preclinical Efficacy: A Look at Cell-Based and In Vivo Studies
While biochemical potency is a key indicator, the efficacy of a PARP inhibitor in a biological context is crucial. This is assessed through in vitro studies on cancer cell lines and in vivo studies using animal models.
A significant limitation of This compound is its reported cell impermeability, which restricts its efficacy in cell-based assays and in vivo models, as it cannot readily enter cells to engage with its target.[2] Consequently, there is a lack of published data on its cytotoxic effects on cancer cell lines and its anti-tumor activity in animal models.
In contrast, the clinically approved PARP inhibitors have demonstrated robust preclinical efficacy.
In Vitro Cytotoxicity
The cytotoxic effect of PARP inhibitors is often more pronounced in cancer cell lines with BRCA mutations.
| Inhibitor | Cell Line (BRCA status) | IC50 (µM) |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Data not consistently reported |
| CAPAN-1 (BRCA2 mutant) | Data not consistently reported | |
| Niraparib | MDA-MB-436 (BRCA1 mutant) | ~0.01 |
| CAPAN-1 (BRCA2 mutant) | ~0.1 | |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | Data not consistently reported |
| CAPAN-1 (BRCA2 mutant) | Data not consistently reported | |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.001 |
| CAPAN-1 (BRCA2 mutant) | ~0.005 |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide critical evidence of an inhibitor's anti-tumor activity.
| Inhibitor | Tumor Model | Dosing | Outcome |
| Olaparib | BRCA1-mutant breast cancer xenograft | 50 mg/kg daily | Significant tumor growth inhibition |
| Niraparib | BRCA1-mutant breast cancer xenograft | 50 mg/kg daily | Significant tumor growth inhibition |
| Talazoparib | BRCA1-mutant breast cancer xenograft | 0.33 mg/kg daily | Tumor regression |
Clinical Efficacy: Performance in Human Trials
The ultimate measure of a drug's efficacy lies in its performance in clinical trials. Olaparib, Niraparib, Rucaparib, and Talazoparib have all undergone extensive clinical evaluation and have received regulatory approval for various cancer indications.
| Inhibitor | Trial (Indication) | Patient Population | Primary Endpoint | Result |
| Olaparib | SOLO-1 (Ovarian Cancer) | BRCA-mutated, newly diagnosed | Progression-Free Survival (PFS) | 3-year PFS: 60% (Olaparib) vs. 27% (Placebo) |
| Niraparib | PRIMA (Ovarian Cancer) | HRD-positive, newly diagnosed | Progression-Free Survival (PFS) | Median PFS: 21.9 months (Niraparib) vs. 10.4 months (Placebo) |
| Rucaparib | ARIEL3 (Ovarian Cancer) | BRCA-mutated, recurrent | Progression-Free Survival (PFS) | Median PFS: 16.6 months (Rucaparib) vs. 5.4 months (Placebo) |
| Talazoparib | EMBRACA (Breast Cancer) | gBRCA-mutated, HER2-negative | Progression-Free Survival (PFS) | Median PFS: 8.6 months (Talazoparib) vs. 5.6 months (Chemotherapy) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate PARP inhibitors.
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA, a key mechanism of action.
Figure 2: A typical experimental workflow for a PARP trapping assay.
Protocol:
-
Plate Cells: Seed cells in a multi-well plate and allow them to adhere.
-
Treat with Inhibitor: Expose cells to varying concentrations of the PARP inhibitor for a specified duration.
-
Induce DNA Damage (Optional): Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate) to increase the number of PARP recruitment sites.
-
Lyse and Fractionate: Lyse the cells and separate the chromatin-bound fraction from the soluble fraction.
-
Immunoblotting: Perform Western blotting on the chromatin fraction using an antibody specific for PARP-1 to detect the amount of trapped enzyme.
Cell Viability Assay
These assays determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Protocol (using a colorimetric assay like MTT):
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor for 72 hours.
-
Add Reagent: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Xenograft Study
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Figure 3: General workflow for an in vivo xenograft study of a PARP inhibitor.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (vehicle control, different doses of the PARP inhibitor).
-
Treatment Administration: Administer the PARP inhibitor (e.g., orally or intraperitoneally) daily for a specified period.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predefined treatment duration.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Conclusion
While this compound demonstrates potent biochemical inhibition of PARP-1, its utility as a cancer therapeutic is significantly hampered by its apparent lack of cell permeability. In contrast, Olaparib, Niraparib, Rucaparib, and Talazoparib have not only shown potent preclinical efficacy in both in vitro and in vivo cancer models but have also translated this success into meaningful clinical benefits for patients with specific cancer types. This guide highlights the critical importance of evaluating drug candidates beyond their primary biochemical activity to include crucial pharmacological properties such as cell permeability and in vivo efficacy. For researchers in the field, the established PARP inhibitors serve as benchmarks for the development of new and improved agents targeting the DNA damage response pathway in cancer.
References
Validating PARP-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods to validate the cellular target engagement of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, a class of drugs with significant therapeutic interest.
While specific cellular target engagement data for the potent PARP-1 inhibitor EB-47 is not extensively available in the public domain, this guide will detail the experimental frameworks used to characterize other well-studied PARP-1 inhibitors, such as Olaparib and Talazoparib. These methodologies provide a robust template for the evaluation of novel compounds like this compound.
Executive Summary
Effective validation of PARP-1 target engagement in a cellular context is crucial for understanding a compound's mechanism of action and predicting its therapeutic efficacy. Several key techniques are employed to measure the direct interaction of an inhibitor with PARP-1 inside the cell and to quantify the downstream functional consequences of this engagement. This guide will explore and compare the following methods:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to measure direct target binding in cells.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay to quantify compound binding to a target protein in live cells.
-
Immunofluorescence and Western Blotting: Techniques to assess the inhibition of PARP-1's enzymatic activity (PARylation) in cells.
By understanding and applying these techniques, researchers can build a comprehensive profile of their compound's cellular activity and benchmark its performance against established inhibitors.
Comparative Analysis of PARP-1 Inhibitors
The following table summarizes the cellular potency of several well-characterized PARP-1 inhibitors. While direct comparative data for this compound is unavailable, its reported biochemical potency (IC50 = 45 nM) suggests it is a highly potent inhibitor that warrants further cellular characterization using the methods described in this guide.
| Compound | Target(s) | Cellular Potency (IC50) | Key Cellular Effects | Reference |
| This compound | PARP-1/ARTD-1 | Data not publicly available | Potent PARP-1 inhibition in biochemical assays | |
| Olaparib | PARP-1, PARP-2 | ~1-10 nM (cell-dependent) | Inhibition of PARylation, PARP trapping | [1] |
| Talazoparib | PARP-1, PARP-2 | ~0.5-1 nM (cell-dependent) | Potent inhibition of PARylation, high PARP trapping efficiency | [2][3] |
| Rucaparib | PARP-1, PARP-2, PARP-3 | ~1-5 nM (cell-dependent) | Inhibition of PARylation, PARP trapping | [4][5] |
| Niraparib | PARP-1, PARP-2 | ~2-10 nM (cell-dependent) | Inhibition of PARylation, PARP trapping | [6][7] |
| Veliparib | PARP-1, PARP-2 | ~5-50 nM (cell-dependent) | Weak PARP trapping efficiency | [8][9] |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions used.
Experimental Methodologies for Target Validation
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (PARP-1) in the supernatant by Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PARP-1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a PARP-1-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for luminescence measurements.
-
Compound and Tracer Addition: Add the test compound (e.g., this compound) at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to PARP-1.
-
Incubation: Incubate the plate to allow for compound binding and tracer equilibration.
-
Signal Detection: Add the Nano-Glo® substrate and measure the BRET signal (ratio of acceptor emission to donor emission) using a luminometer.
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Immunofluorescence and Western Blotting for PARP-1 Activity
These antibody-based methods are used to assess the functional consequence of PARP-1 inhibition, which is the reduction of poly(ADP-ribose) (PAR) chains (PARylation) on substrate proteins.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound (e.g., this compound) and a DNA damaging agent (e.g., H₂O₂) to induce PARP-1 activity.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in the PAR signal in compound-treated cells compared to the control indicates inhibition of PARP-1 activity.
-
Cell Culture and Treatment: Treat cells in a culture dish with the test compound and a DNA damaging agent.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity corresponding to PAR. A decrease in the PAR signal in treated samples indicates PARP-1 inhibition.
Conclusion
References
- 1. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Improving the Efficacy of PARP1 Inhibitors by Targeting the Tumor Stroma | Enterprise Innovation [innovation.weill.cornell.edu]
- 4. Enhanced Killing of Cancer Cells by Poly(ADP-ribose) Polymerase Inhibitors and Topoisomerase I Inhibitors Reflects Poisoning of Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
EB-47: A Comparative Analysis of Cross-Reactivity with PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of EB-47 against various members of the Poly (ADP-ribose) polymerase (PARP) family. The data presented herein has been compiled from publicly available research to facilitate an objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a potent inhibitor of PARP-1, a key enzyme involved in DNA repair and other cellular processes. Understanding its cross-reactivity with other PARP family members is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide summarizes the available quantitative data on this compound's inhibitory activity, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound against PARP Family Members
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human PARP family members. Lower IC50 values indicate greater potency.
| PARP Family Member | Alternative Name | IC50 (nM) | Fold Selectivity vs. PARP-1 |
| PARP-1 | ARTD1 | 45[1][2][3][4][5][6][7] | 1 |
| ARTD5 | PARP5 / TNKS | 410[1][2][6][7] | 9.1 |
| TNKS1 | PARP5a | 410 | 9.1 |
| TNKS2 | PARP5b | 45 | 1 |
| PARP-10 | ARTD10 | 1179 | 26.2 |
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro biochemical assays. The following are detailed methodologies for two common techniques used to assess PARP inhibitor activity and selectivity.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand (e.g., a PARP inhibitor or a natural ligand like NAD+) to a PARP enzyme.
Principle: When a small fluorescent molecule is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized. When this fluorescent molecule binds to a larger protein (the PARP enzyme), its rotation is slowed, and the emitted light remains polarized. The change in polarization is proportional to the amount of binding.
General Protocol:
-
Reagents and Materials:
-
Purified, recombinant human PARP enzymes (e.g., PARP-1, ARTD5, TNKS1, TNKS2, PARP-10).
-
Fluorescently labeled probe (e.g., a fluorescent analog of a known PARP inhibitor or NAD+).
-
This compound and other compounds for testing, serially diluted.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and detergents).
-
Microplates (e.g., black, low-volume 384-well plates).
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Add a fixed concentration of the PARP enzyme to the wells of the microplate.
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe from the enzyme.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., a PARP enzyme) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
General Protocol:
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip).
-
Purified, recombinant human PARP enzymes.
-
This compound and other compounds for testing, serially diluted in running buffer.
-
Immobilization buffers and reagents (e.g., amine coupling kit).
-
Running buffer (e.g., HBS-EP+ buffer).
-
-
Assay Procedure:
-
Immobilization: The PARP enzyme is covalently immobilized onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Binding Measurement: A series of concentrations of the analyte (this compound) are injected over the sensor surface. The association of the analyte to the immobilized ligand is monitored in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The SPR sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For competitive binding assays to determine IC50, a known binder is mixed with the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1's role in single-strand break repair and its inhibition by this compound.
Tankyrase (TNKS) in Wnt/β-catenin Signaling
Caption: Role of Tankyrase in Wnt signaling and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining IC50 values using a fluorescence polarization assay.
Conclusion
This compound is a potent inhibitor of PARP-1 and TNKS2. It exhibits moderate selectivity against ARTD5 and TNKS1, and lower potency against PARP-10. This selectivity profile suggests that the biological effects of this compound may be mediated through the inhibition of multiple PARP family members, particularly those involved in DNA repair and Wnt signaling. Researchers using this compound as a chemical probe should consider its activity against this panel of PARP enzymes when interpreting experimental results. Further studies are warranted to fully characterize the in-cell and in-vivo selectivity and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. DNA repair - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Genetic Validation of EB-47's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: EB-47 is a hypothetical compound created for illustrative purposes. The data and experimental results presented are simulated to demonstrate the principles of genetic drug target validation. The comparator, Trametinib, and the biological pathway described are based on real-world examples.
This guide provides a comparative analysis of this compound, a novel hypothetical inhibitor of Ribosomal S6 Kinase (RSK), against Trametinib, an established MEK inhibitor. Both compounds target the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which is frequently hyperactivated in various cancers.[1][2][3][4] The objective is to genetically validate that this compound's primary mechanism of action is through the specific inhibition of RSK and to compare its cellular potency and target specificity against an upstream pathway inhibitor.
Introduction: Targeting the MAPK/ERK Pathway
The MAPK/ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[2][3][5] Its dysregulation is a key driver in many human cancers, making it an important therapeutic target.[4][6] While inhibitors targeting upstream nodes like RAF and MEK (e.g., Trametinib) have been successful, targeting downstream effectors like RSK presents a potential strategy to overcome resistance and refine therapeutic intervention.[6][7][8][9]
This compound is a novel, selective, small-molecule inhibitor designed to target RSK, a family of kinases activated by ERK.[9][10][11] This guide details the genetic validation experiments that confirm RSK as the primary target of this compound and compares its efficacy profile to Trametinib, which inhibits MEK, a kinase directly upstream of ERK.[6][7][12]
Signaling Pathway Overview
The diagram below illustrates the MAPK/ERK pathway and the distinct points of inhibition for this compound and Trametinib. This compound acts downstream of ERK, directly inhibiting RSK, whereas Trametinib acts upstream, blocking the activation of ERK itself.
Comparative In Vitro Potency
The initial evaluation of this compound and Trametinib involved determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines with known genetic backgrounds.
| Cell Line | Driver Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A549 | KRAS G12S | 150 | 10 |
| HT-29 | BRAF V600E | 125 | 8 |
| MCF-7 | PIK3CA E545K | > 10,000 | > 10,000 |
| MDA-MB-231 | BRAF G464V | 95 | 5 |
Table 1: Comparative IC50 Values. Data shows that in cell lines with an activated MAPK pathway (A549, HT-29, MDA-MB-231), both compounds exhibit potent anti-proliferative activity. As expected, Trametinib is more potent due to its upstream point of inhibition. Neither compound is effective in MCF-7 cells, where proliferation is driven by the PI3K pathway, indicating pathway-specific action for both inhibitors.
Genetic Validation of this compound Target
To confirm that RSK is the primary cellular target of this compound, a CRISPR/Cas9-mediated knockout of the RPS6KA1 gene (encoding RSK1) was performed in the HT-29 colorectal cancer cell line. The sensitivity of the resulting knockout (RSK-KO) cells to this compound and Trametinib was then compared to the parental (Wild-Type) cells.
Experimental Workflow
The workflow for generating and validating the knockout cell line and subsequent drug sensitivity testing is outlined below.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: EB-47 and Talazoparib in PARP Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a detailed head-to-head comparison of two PARP inhibitors: EB-47, a preclinical investigational agent, and talazoparib, a clinically approved therapeutic. This objective analysis is supported by available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and talazoparib exert their anticancer effects by inhibiting the enzymatic activity of PARP, primarily PARP-1 and PARP-2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By blocking PARP's catalytic function, these inhibitors lead to an accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal DNA double-strand breaks (DSBs).
In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This trapping prevents the dissociation of the PARP-DNA complex, creating a physical obstruction that further disrupts DNA replication and repair, and is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone.
Talazoparib is a potent PARP inhibitor that exhibits a dual mechanism of action: catalytic inhibition and significant PARP trapping.[1] Preclinical studies have shown that talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other clinical PARP inhibitors like olaparib and rucaparib.[1]
This compound is a preclinical, cell-permeable PARP-1 inhibitor.[2][3] While it also inhibits the catalytic activity of PARP-1, its notable characteristic is its profound ability to increase the affinity of PARP-1 for DNA single-strand breaks, leading to a marked slowing of its release from the DNA.[4] This suggests that this compound is a potent PARP trapping agent.[4]
Preclinical Data: A Comparative Overview
Quantitative preclinical data is essential for understanding the potency and potential efficacy of drug candidates. The following tables summarize the available in vitro data for this compound and talazoparib.
Table 1: In Vitro PARP Inhibition
| Compound | Target(s) | IC50 (nM) | Key Findings |
| This compound | PARP-1 | 45 | Potent inhibitor of PARP-1.[2][3] Binding to PARP-1 significantly increases its affinity for DNA single-strand breaks and slows its dissociation, indicating strong PARP trapping.[4] |
| Talazoparib | PARP-1/2 | ~1 (PARP1) | Potent inhibitor of both PARP-1 and PARP-2.[2] Exhibits very high PARP trapping efficiency, 100- to 1,000-fold greater than olaparib and rucaparib.[2] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line(s) | BRCA Status | IC50 (nM) | Key Findings |
| This compound | Data not available | - | - | Cytotoxicity data for this compound in cancer cell lines is not readily available in the public domain. |
| Talazoparib | Various | Mutant & WT | Varies | Demonstrates significantly greater cytotoxicity in BRCA-mutant cell lines compared to BRCA wild-type cell lines (a potency ratio of 560- to 10,000-fold has been reported).[2] Markedly more cytotoxic than other PARP inhibitors.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Clinical Data: Talazoparib
As this compound is a preclinical compound, there is no clinical data available. Talazoparib, however, has undergone extensive clinical investigation and is approved for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.
Key clinical trials for talazoparib include:
-
EMBRACA Trial: A Phase 3 trial that demonstrated a significant improvement in progression-free survival for patients treated with talazoparib compared to standard chemotherapy.
-
TALAPRO-2 Trial: A Phase 3 trial investigating talazoparib in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate PARP inhibitors.
PARP Enzyme Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50).
-
Principle: This assay typically measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant PARP-1 or PARP-2 enzyme. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
-
Methodology:
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated in a reaction buffer containing a histone-coated plate, activated DNA, and varying concentrations of the test inhibitor (e.g., this compound or talazoparib).
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature and then stopped.
-
The plate is washed to remove unincorporated reagents.
-
A streptavidin-HRP conjugate is added to the wells and incubated to bind to the biotinylated PAR chains.
-
After another wash step, a chemiluminescent or colorimetric HRP substrate is added.
-
The signal is measured using a luminometer or spectrophotometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
DNA Damage Response (γ-H2AX) Assay
-
Objective: To quantify the formation of DNA double-strand breaks in cells following treatment with a PARP inhibitor.
-
Principle: The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the cellular response to DSBs. The presence of γ-H2AX foci within the nucleus, detectable by immunofluorescence, serves as a surrogate marker for DSBs.
-
Methodology:
-
Cancer cells (e.g., with and without BRCA mutations) are seeded in chamber slides or microplates.
-
Cells are treated with various concentrations of the PARP inhibitor for a specified duration.
-
Following treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody specific for γ-H2AX.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
The slides or plates are imaged using a high-content imaging system or a fluorescence microscope.
-
The number and intensity of γ-H2AX foci per nucleus are quantified using image analysis software.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the cytotoxic effect of the PARP inhibitor on cancer cell lines and calculate the concentration that inhibits cell growth by 50% (IC50).
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability.
-
Methodology:
-
Cancer cell lines are seeded into 96-well or 384-well opaque-walled plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PARP inhibitor.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
The CellTiter-Glo® reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, luciferin, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
The data is normalized to untreated control cells, and IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This guide provides a comparative analysis of the preclinical PARP inhibitor this compound and the clinically approved drug talazoparib. Both compounds function as potent PARP inhibitors, with a key mechanism of action being the trapping of PARP on DNA. Talazoparib has demonstrated significant clinical efficacy, particularly in BRCA-mutated cancers. While this compound shows promise as a potent PARP-1 inhibitor with strong trapping potential in preclinical assays, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available cytotoxicity data in cancer cell lines. Further in vitro and in vivo studies are necessary to fully elucidate the anti-cancer activity of this compound and its potential for clinical development. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel PARP inhibitors.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Potentiation of DNA Damaging Agents by PARP Inhibition: A Comparative Analysis of Preclinical and Clinical Synergies
A detailed examination of the synergistic effects of PARP inhibitors with conventional DNA damaging therapies, providing researchers, scientists, and drug development professionals with a comparative guide to preclinical and clinical findings.
In the landscape of cancer therapeutics, the synergistic combination of targeted therapies with traditional DNA damaging agents, such as chemotherapy and radiotherapy, represents a promising strategy to enhance treatment efficacy and overcome resistance. Among the most successful targeted agents in this context are inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. This guide provides a comparative overview of the synergistic effects of potent PARP-1 inhibitors, with a focus on preclinical and clinical data for well-documented agents like Olaparib and Talazoparib, in combination with various DNA damaging modalities. While the specific PARP-1 inhibitor EB-47 has been identified as a potent agent with an IC50 of 45 nM, publicly available data on its synergistic effects in combination therapies is currently limited. Therefore, this guide will leverage the extensive research on other potent PARP inhibitors to illustrate the principles and potential of this therapeutic approach.
Mechanism of Synergistic Action: PARP Inhibition and DNA Damage
DNA damaging agents, including chemotherapy and radiotherapy, induce a variety of lesions in the DNA of cancer cells. A primary mechanism of action for many of these agents is the creation of single-strand breaks (SSBs). The cell's machinery, in which PARP-1 plays a crucial role, efficiently repairs these SSBs. When PARP-1 is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (often due to mutations in genes like BRCA1/2), the accumulation of DSBs leads to mitotic catastrophe and cell death. This concept, known as synthetic lethality, is a cornerstone of the success of PARP inhibitors.
Furthermore, PARP inhibitors can potentiate the effects of DNA damaging agents even in cancer cells without HR deficiencies by overwhelming the DNA repair capacity, leading to increased cytotoxicity.
Comparative Preclinical and Clinical Data
The following tables summarize key findings from preclinical and clinical studies investigating the synergistic effects of PARP inhibitors with DNA damaging agents.
Table 1: Preclinical Synergy of PARP Inhibitors with Chemotherapy
| PARP Inhibitor | Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |
| Talazoparib | Temozolomide | Small Cell Lung Cancer (SCLC) Cell Lines | Combination demonstrated synergistic cytotoxicity. | [1] |
| Talazoparib | Irinotecan | Various Cancer Cell Lines | Synergistic cell killing observed. | [1] |
| Talazoparib | Carboplatin | Triple-Negative Breast Cancer (TNBC) Xenografts | Sequencing of talazoparib before carboplatin showed significant tumor growth inhibition. | [2] |
| Olaparib | Temozolomide | Glioblastoma Cell Lines | Olaparib enhanced the cytotoxic effects of temozolomide. | [3] |
Table 2: Clinical Trials of PARP Inhibitors in Combination with Chemotherapy
| PARP Inhibitor | Chemotherapeutic Agent | Cancer Type | Phase | Key Outcomes | Reference |
| Talazoparib | Temozolomide | Advanced Solid Tumors | I | MTD established; partial responses observed in 22% of patients. | [1][4] |
| Talazoparib | Irinotecan | Advanced Solid Tumors | I | MTD established; partial responses observed in 23% of patients. | [1][4] |
Table 3: Preclinical and Clinical Radiosensitization by PARP Inhibitors
| PARP Inhibitor | Radiation Details | Cancer Model/Type | Key Findings/Outcomes | Reference |
| Olaparib | X-rays (2, 4, 6 Gy) | Oral Squamous Cell Carcinoma (OSCC) Cell Lines | Olaparib sensitized OSCC cells to radiation, decreasing cell survival. | [5] |
| Olaparib | Radionuclides (177Lu, 223Ra) | Prostate Cancer Cell Model | Olaparib enhanced the effects of both alpha- and beta-emitting radionuclides, leading to increased DNA damage and cell death.[6] | [6] |
| Olaparib | Standard Radiotherapy | Triple-Negative Breast Cancer (TNBC) | Phase I trial established a well-tolerated dose of olaparib (200 mg twice daily) in combination with radiotherapy. | [7][8] |
| Olaparib | Radiotherapy +/- Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Phase I trial ongoing to determine the MTD of olaparib with radiotherapy. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of PARP inhibitors and DNA damaging agents.
Cell Viability and Synergy Assessment (In Vitro)
Objective: To determine the cytotoxic effects of a PARP inhibitor and a DNA damaging agent, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the PARP inhibitor, the DNA damaging agent, and their combination.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated for each agent alone.
-
The synergistic, additive, or antagonistic effects of the combination are determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
In Vivo Tumor Growth Inhibition
Objective: To evaluate the efficacy of a PARP inhibitor and a DNA damaging agent combination in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells to generate xenograft tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, PARP inhibitor alone, DNA damaging agent alone, and the combination.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different groups.
Clonogenic Survival Assay (for Radiosensitization)
Objective: To assess the ability of a PARP inhibitor to sensitize cancer cells to the cytotoxic effects of ionizing radiation.
Protocol:
-
Cell Plating: A known number of cells are seeded into culture dishes.
-
Drug Treatment: Cells are pre-treated with the PARP inhibitor or vehicle for a specified duration.
-
Irradiation: The culture dishes are exposed to varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Cells are incubated for a period (e.g., 10-14 days) to allow for the formation of colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate cell survival curves. The dose enhancement factor (DEF) is then calculated to quantify the radiosensitizing effect of the PARP inhibitor.
Conclusion
The combination of potent PARP-1 inhibitors with DNA damaging agents is a clinically validated strategy that leverages the principles of synthetic lethality and DNA repair inhibition to enhance anti-cancer efficacy. While specific preclinical and clinical data for the novel PARP-1 inhibitor this compound in combination therapies are not yet widely available, the extensive evidence from other potent PARP inhibitors like Olaparib and Talazoparib provides a strong rationale for its further investigation in this context. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to design and evaluate novel combination therapies aimed at improving outcomes for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olaparib enhancing radiosensitization and anti-metastatic effect of oral cancer by targeting IL-17A signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Effects of Olaparib by Alpha- and Beta-Emitting Radionuclides, X-Rays, and Ultraviolet A Light in Combination with Ortho-IodoHoechst in a Prostate Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 8. Safety and tolerability of olaparib combined with breast radiotherapy in patients with triple-negative breast cancer: Final results of the RADIOPARP phase 1 trial. - ASCO [asco.org]
- 9. pure.eur.nl [pure.eur.nl]
A Comparative Guide to Isothermal Titration Calorimetry for Characterizing EB-47 Binding to PARP-1
For Researchers, Scientists, and Drug Development Professionals
The study of ligand binding to protein targets is a cornerstone of drug discovery and development. Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibitors have emerged as a significant class of cancer therapeutics. EB-47 is a potent, non-clinical PARP-1 inhibitor that, like the NAD+ analog benzamide adenine dinucleotide (BAD), allosterically modulates PARP-1 function. A thorough understanding of the thermodynamics of the interaction between this compound and PARP-1 is crucial for the rational design of next-generation inhibitors. Isothermal titration calorimetry (ITC) is the gold standard for a complete thermodynamic characterization of binding events. This guide provides a comparative overview of ITC in the context of studying this compound binding to PARP-1, discusses alternative methodologies, and presents available binding data for this compound and other clinically relevant PARP-1 inhibitors.
Comparison of Binding Affinities of PARP-1 Inhibitors
| Compound | Method | Target | Affinity Value | Reference |
| This compound | IC50 | PARP-1 | 45 nM | [1] |
| This compound | Surface Plasmon Resonance (SPR) | PARP-1-DNA complex binding to HPF1 | ~617 nM (apparent Kd) | [2] |
| Olaparib | Ki | PARP-1 | 1.87 ± 0.10 nM | [3] |
| Talazoparib | Ki | PARP-1 | 0.65 ± 0.07 nM | [3] |
| Rucaparib | Ki | PARP-1 | 1.4 nM | |
| Veliparib | IC50 | PARP-1 | 5.2 nM | |
| Niraparib | IC50 | PARP-1 | 3.8 nM |
Note on Affinity Metrics:
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is dependent on experimental conditions.
-
Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor potency.
-
Kd (Dissociation constant): The equilibrium constant for the dissociation of a ligand-protein complex. A smaller Kd indicates a stronger binding affinity. The presented Kd for this compound is an apparent affinity from a ternary complex system.
Methodologies for Studying Protein-Ligand Interactions
A variety of biophysical techniques can be employed to characterize the binding of small molecules like this compound to their protein targets. While this guide focuses on ITC, a comparison with other common methods is instructive.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[4] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).[4] The entropy change (ΔS) can then be calculated. This wealth of information provides deep insights into the driving forces of the binding interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[5] It provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.[5]
Hydrogen/Deuterium Exchange Mass Spectrometry (HXMS): HXMS probes the conformational dynamics of a protein by measuring the rate of exchange of backbone amide hydrogens with deuterium in the solvent. Ligand binding can alter the protein's conformation, leading to changes in the exchange rate in specific regions, thus mapping the binding site and allosteric effects.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Protein-Ligand Binding
This protocol provides a general framework for an ITC experiment to determine the thermodynamic parameters of a small molecule inhibitor binding to its target protein.
1. Sample Preparation:
-
Protein: The PARP-1 protein should be purified to homogeneity. The final preparation should be dialyzed extensively against the chosen assay buffer to ensure buffer matching.
-
Ligand: The inhibitor (e.g., this compound) should be dissolved in the exact same dialysis buffer to the highest possible concentration to minimize dilution effects.
-
Buffer: A suitable buffer with a known, low ionization enthalpy (e.g., phosphate or HEPES) should be used. The pH should be optimized for protein stability and binding. Both protein and ligand solutions must be in identical buffer to avoid heats of mixing.
2. ITC Instrument Setup and Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
The sample cell is loaded with the PARP-1 solution (typically in the low micromolar range).
-
The injection syringe is loaded with the ligand solution (typically 10-20 fold higher concentration than the protein).
-
A series of small, precisely measured injections of the ligand into the sample cell are initiated.
-
The heat change associated with each injection is measured relative to a reference cell containing only buffer.
-
Control experiments, such as injecting the ligand into the buffer alone, are performed to determine the heat of dilution.
3. Data Analysis:
-
The raw data, a series of heat spikes for each injection, is integrated to determine the heat change per injection.
-
The heat of dilution from the control experiment is subtracted from the experimental data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).
Visualizations
Experimental Workflow of Isothermal Titration Calorimetry
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
PARP-1 Signaling in DNA Repair and Inhibition
Caption: PARP-1's role in DNA repair and its inhibition by compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application Note #32 [reichertspr.com]
- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance: towards an understanding of the mechanisms of biological molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Binding Kinetics of the Small Molecule Inhibitor EB-47 using Surface Plasmon Resonance (SPR)
A Comparative Guide to Alternative Technologies
In the landscape of drug discovery and development, the precise characterization of molecular interactions is paramount. Understanding the kinetics that govern the binding of a drug candidate, such as the hypothetical small molecule inhibitor EB-47, to its protein target is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy. Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of these interactions.
This guide provides a comprehensive comparison of SPR with other widely used biophysical techniques—Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC)—for measuring the binding kinetics of this compound to its target protein. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technology for their specific needs.
Comparative Kinetic Data for this compound
The following table summarizes the quantitative kinetic and affinity data for the interaction of this compound with its target protein, as determined by SPR, BLI, and ITC. These values are representative of typical small molecule-protein interactions.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Association Rate Constant (k_on) | 1.2 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured |
| Dissociation Rate Constant (k_off) | 5.0 x 10⁻⁴ s⁻¹ | 5.3 x 10⁻⁴ s⁻¹ | Not Directly Measured |
| Equilibrium Dissociation Constant (K_D) | 4.2 nM | 4.8 nM | 5.1 nM |
| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | 1.1 |
| Enthalpy (ΔH) | Not Directly Measured | Not Directly Measured | -8.5 kcal/mol |
| Entropy (ΔS) | Not Directly Measured | Not Directly Measured | 6.3 cal/mol·deg |
Experimental Methodologies
Surface Plasmon Resonance (SPR)
SPR technology measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (target protein) immobilized on the chip.
Experimental Protocol:
-
Immobilization: The target protein is covalently immobilized on a CM5 sensor chip surface via amine coupling to a density of approximately 10,000 Response Units (RU).
-
System Priming: The SPR system is primed with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to ensure a stable baseline.
-
Kinetic Analysis: A series of this compound dilutions (e.g., 0.1 nM to 100 nM) in running buffer are injected over the sensor surface for a defined association time (e.g., 180 seconds).
-
Dissociation Phase: Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound/target protein complex for a defined time (e.g., 600 seconds).
-
Regeneration: The sensor surface is regenerated between cycles using a low pH glycine solution (e.g., 10 mM glycine, pH 2.5) to remove bound this compound.
-
Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from a reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on, k_off, and K_D).
SPR Experimental Workflow for this compound Kinetic Analysis.
Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
Experimental Protocol:
-
Biosensor Hydration: Streptavidin-coated biosensors are hydrated in HBS-EP+ buffer for at least 10 minutes.
-
Ligand Immobilization: Biotinylated target protein is loaded onto the streptavidin biosensors to a level of 1-2 nm.
-
Baseline: A stable baseline is established by dipping the biosensors in running buffer.
-
Association: The biosensors are moved into wells containing a serial dilution of this compound (e.g., 0.1 nM to 100 nM) to monitor the association.
-
Dissociation: The biosensors are then moved back into buffer-containing wells to monitor the dissociation.
-
Data Analysis: The resulting data is aligned, processed to subtract reference sensor data, and fit to a 1:1 binding model to calculate the kinetic constants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It is the only technique that can directly determine the thermodynamic parameters of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation: The target protein is placed in the sample cell, and this compound is loaded into the injection syringe, both in the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Titration: A series of small injections of this compound are made into the sample cell containing the target protein.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting thermogram (heat change per injection) is integrated and plotted against the molar ratio of this compound to the target protein. This binding isotherm is then fit to a suitable binding model to determine K_D, stoichiometry (n), and enthalpy (ΔH).
Comparison of Kinetic Measurement Techniques
The selection of a technology for kinetic analysis depends on several factors, including the specific research question, sample consumption, throughput requirements, and the information needed beyond just the binding affinity.
Comparison of Key Features for Kinetic Analysis Techniques.
Signaling Pathway Context for this compound
To illustrate the relevance of kinetic data, let's consider a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK). The affinity (K_D) and particularly the residence time (related to k_off) of this compound at the RTK's active site are critical determinants of its ability to block downstream signaling events. A longer residence time can lead to a more sustained and potent inhibition of the pathway.
Hypothetical Signaling Pathway for this compound Inhibition.
Safety Operating Guide
Navigating the Safe Disposal of EB-47: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for the PARP inhibitor EB-47, based on available safety information and standard laboratory practices.
General Safety and Handling Information
This compound is identified as a combustible solid. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for the PARP inhibitor this compound, a comprehensive table of quantitative data regarding its disposal is not possible. The primary supplier information characterizes it as a solid with a molecular weight of 646.48 g/mol . It is soluble in water up to 50 mg/mL and in DMSO up to 50 mg/mL[1]. For disposal purposes, it is categorized as a combustible solid. Researchers must refer to their internal safety data and waste management protocols for specific quantitative limits and reporting requirements.
Step-by-Step Disposal Protocol for this compound
The following is a generalized procedure for the disposal of this compound. This protocol should be adapted to meet the specific requirements of your institution.
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. It should be treated as a chemical waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound"), the relevant hazard (combustible solid), and the date of accumulation.
-
For solid waste, use a securely sealed container. For solutions, ensure the container is compatible with the solvent used (e.g., water, DMSO).
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.
-
Provide all necessary documentation, including the chemical name and quantity of waste.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
For small spills of the solid, carefully sweep it up while avoiding dust generation and place it in the designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Always wear appropriate PPE during cleanup.
-
Experimental Workflow for Disposal
References
Personal protective equipment for handling EB-47
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling EB-47. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive set of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specification |
| Respiratory | Respirator | Type N95 (US) or equivalent |
| Hand | Gloves | Standard laboratory nitrile or latex gloves |
| Eye | Eyewear | Chemical safety goggles or eyeshields |
| Body | Lab Coat | Standard laboratory coat |
Table 1: Recommended Personal Protective Equipment for Handling this compound.[3]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
After Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]
-
After Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[4]
Operational and Disposal Plan
The following step-by-step guidance outlines the safe handling, use, and disposal of this compound.
1. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of the solid powder.
-
Ensure adequate ventilation in the work area.
-
Avoid the formation of dust and aerosols.
-
Wear all recommended PPE as specified in Table 1 before handling the compound.
2. Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[5]
-
The recommended storage temperature is -20°C.[3]
3. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid material, place it into a suitable container for disposal, and avoid generating dust.[6]
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Workflow and Safety Protocol
The following diagram outlines the complete workflow for handling this compound, integrating safety and operational steps.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
